Product packaging for JNJ-61432059(Cat. No.:CAS No. 2035814-50-5)

JNJ-61432059

Cat. No.: B608239
CAS No.: 2035814-50-5
M. Wt: 443.4824
InChI Key: UWIJVELUZWBFEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

JNJ-61432059 is a TARP γ‑8 Selective AMPAR Negative Modulator with PIC50 = 9.7. This compound exhibited time- and dose-dependent AMPAR/γ-8 receptor occupancy in mouse hippocampus, which resulted in robust seizure protection in corneal kindling and pentylenetetrazole (PTZ) anticonvulsant models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H22FN5O2 B608239 JNJ-61432059 CAS No. 2035814-50-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-(4-fluorophenyl)-7-(4-hydroxypiperidin-1-yl)pyrazolo[1,5-c]pyrimidin-3-yl]-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN5O2/c26-18-4-1-15(2-5-18)24-23(16-3-6-20-17(13-16)14-22(33)28-20)21-7-10-27-25(31(21)29-24)30-11-8-19(32)9-12-30/h1-7,10,13,19,32H,8-9,11-12,14H2,(H,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIJVELUZWBFEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=CC3=C(C(=NN32)C4=CC=C(C=C4)F)C5=CC6=C(C=C5)NC(=O)C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

JNJ-61432059 mechanism of action on AMPA receptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mechanism of Action of JNJ-61432059 on AMPA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8.[1][2][3][4] This selectivity for the TARP γ-8 auxiliary subunit, which is highly expressed in the hippocampus, makes this compound a promising therapeutic candidate for neurological conditions such as epilepsy.[2] This document provides a comprehensive technical overview of its mechanism of action, detailing its binding site, its complex subunit-dependent effects, and the key experimental methodologies used for its characterization.

Core Mechanism of Action

This compound exerts its effects by binding to a novel allosteric site located at the interface between the AMPA receptor's transmembrane helices and the associated TARP γ-8 subunit. Unlike competitive antagonists that block the glutamate binding site, this compound modulates the receptor's function by altering its gating properties upon binding to this external-facing, lipid-exposed pocket.

Cryo-electron microscopy (cryo-EM) and molecular dynamics simulations have revealed that the binding site is formed by transmembrane helices M1 and M4 of the AMPA receptor subunit and helices M3 and M4 of TARP γ-8. The selectivity for γ-8 is conferred by specific residues, notably Val-176 and Gly-209 (in rat TARP γ-8), which are bulkier in other TARP subtypes, thus restricting ligand access. A key interaction involves the formation of a hydrogen bond between a conserved oxindole isostere, present in this compound and other related modulators, and the Asn-172 residue of TARP γ-8.

This binding event induces a conformational change in the AMPAR-TARP complex, which allosterically modulates the ion channel's response to glutamate.

Figure 1: this compound Binding and Allosteric Modulation cluster_membrane Cell Membrane cluster_ampar AMPAR-TARP Complex cluster_effect Functional Outcome AMPA_TMD AMPAR Transmembrane Domain (M1/M4) ConfChange Conformational Change AMPA_TMD->ConfChange Induces TARP_TMD TARP γ-8 Transmembrane Domain (M3/M4) TARP_TMD->ConfChange Induces JNJ This compound BindingSite JNJ->BindingSite Binds to Interface GatingMod Ion Channel Gating Modulation ConfChange->GatingMod IonFlow Altered Ca²⁺/Na⁺ Ion Flow GatingMod->IonFlow

Figure 1: this compound Binding and Allosteric Modulation

Bifunctional, Subunit-Dependent Activity

A remarkable characteristic of this compound is its bifunctional nature, acting as either a negative or positive modulator depending on the specific AMPA receptor subunit composition. This highlights a sophisticated mechanism sensitive to the precise architecture of the receptor complex.

  • Negative Modulation on GluA1-containing AMPARs: On AMPA receptors containing the GluA1 subunit complexed with TARP γ-8 (GluA1/γ-8), this compound acts as a potent negative allosteric modulator, inhibiting the glutamate-evoked current.

  • Positive Modulation on GluA2-containing AMPARs: Conversely, when interacting with GluA2-containing AMPA receptors complexed with TARP γ-8 (GluA2/γ-8), this compound functions as a positive allosteric modulator, potentiating the channel's response to glutamate.

This subunit-dependent effect is also influenced by the stoichiometry of TARP γ-8 subunits within the complex, adding another layer of regulatory complexity.

Quantitative Data Summary

The activity of this compound has been quantified through cellular and electrophysiological assays.

Table 1: Cellular Potency and Selectivity of this compound Data from Ca²⁺ flux assays in HEK-293 cells.

Cell Line / Receptor ComplexAssay TypepIC₅₀Selectivity (γ-8 vs. γ-2)Reference
GluA1o / γ-8Ca²⁺ Flux Inhibition9.7>1000-fold
GluA1o / γ-2Ca²⁺ Flux Inhibition<5.0-

Table 2: Electrophysiological Effects of this compound (10 µM) on AMPAR/γ-8 Complexes Data from whole-cell patch-clamp recordings in HEK293T cells.

Receptor ComplexEffect on Peak CurrentModulation (%)Effect on Desensitization (τ)Reference
GluA1_γ8Inhibition-58.4 ± 4.4%Slowed
GluA2Q_γ8Potentiation+40.9 ± 11.2%Slowed

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on a combination of cellular assays, high-resolution structural biology, and advanced electrophysiology.

High-Throughput Screening: Ca²⁺ Flux Assay

This assay was pivotal in the initial discovery of the compound class.

  • Objective: To identify compounds that selectively inhibit TARP γ-8-containing AMPA receptors.

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing a fusion protein of TARP γ-8 and the GluA1o "flop" splice variant.

  • Methodology:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • Test compounds, including this compound, are pre-incubated with the cells.

    • The AMPA receptor is stimulated with a specific concentration of glutamate.

    • The resulting influx of Ca²⁺ through the AMPA receptor channel leads to an increase in fluorescence.

    • Fluorescence intensity is measured using a specialized instrument like a FLIPR Tetra system.

    • Inhibitory compounds reduce the glutamate-induced fluorescence signal. Potency (pIC₅₀) is calculated from concentration-response curves.

  • Counter-Screen: To determine selectivity, confirmed hits are tested on cells co-expressing GluA1o and a different TARP subtype, such as TARP γ-2.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides direct measurement of ion channel function and its modulation.

  • Objective: To characterize the functional impact of this compound on the kinetic properties of specific AMPAR-TARP complexes.

  • Cell Line: HEK293T cells transiently transfected with plasmids encoding the desired AMPAR subunits (e.g., GluA1 or GluA2) and TARP γ-8, often as tandem constructs to ensure co-expression.

  • Methodology:

    • A glass micropipette forms a high-resistance (gigaohm) seal with the membrane of a single transfected cell.

    • The cell membrane within the pipette is ruptured to gain electrical access to the cell's interior ("whole-cell" configuration).

    • The cell's membrane potential is clamped at a fixed voltage (e.g., -60 mV).

    • Glutamate (e.g., 10 mM) is rapidly applied to the cell to evoke an inward current through the AMPA receptors.

    • This compound is co-applied with glutamate to measure its modulatory effect on the current's amplitude (inhibition or potentiation) and kinetics (desensitization rate).

    • Data is recorded and analyzed to quantify percentage modulation and changes in the time constant (τ) of desensitization.

Figure 2: Experimental Workflow for Characterizing a TARP γ-8 Modulator cluster_discovery Discovery & Screening cluster_validation Functional Validation cluster_mechanistic Mechanistic Insight HTS High-Throughput Screen (Ca²⁺ Flux Assay) on GluA1/γ-8 Cells Selectivity Counter-Screen (e.g., GluA1/γ-2) HTS->Selectivity Hit Identify Selective Hits (e.g., this compound) Selectivity->Hit Electro Electrophysiology (Whole-Cell Patch Clamp) Hit->Electro Quantify Quantify % Inhibition/ Potentiation & Kinetics (GluA1 vs GluA2) Electro->Quantify CryoEM Cryo-Electron Microscopy (AMPAR-TARP-Drug Complex) Quantify->CryoEM MD Molecular Dynamics Simulations Quantify->MD BindingSite Define Binding Site & Conformational Changes CryoEM->BindingSite MD->BindingSite

Figure 2: Experimental Workflow for Characterizing a TARP γ-8 Modulator
Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM provides high-resolution structural data, enabling visualization of the drug-receptor interaction.

  • Objective: To determine the three-dimensional structure of the AMPAR-TARP complex bound to this compound and identify the precise binding pocket.

  • Methodology:

    • The AMPAR-TARP protein complex (e.g., heteromeric GluA1/2 with γ-8) is purified in detergent.

    • This compound is added in excess to ensure saturation of the binding sites.

    • The complex is vitrified in a thin layer of ice on an EM grid.

    • Thousands of images of individual, randomly oriented particles are collected using a transmission electron microscope.

    • Computational image processing is used to classify, align, and average the particle images to reconstruct a high-resolution 3D density map.

    • An atomic model of the complex is built into the density map, revealing the precise location and orientation of this compound and its interactions with specific amino acid residues of the receptor and TARP.

Conclusion and Therapeutic Implications

This compound represents a significant advancement in the development of targeted therapies for neurological disorders. Its mechanism of action is a paradigm for achieving therapeutic specificity by targeting a unique interface between a primary receptor and its auxiliary subunit. The compound's bifunctional, subunit-dependent activity provides a rich area for further investigation and offers the potential for developing highly tailored modulators that can either dampen or enhance AMPA receptor signaling in specific brain circuits, depending on the prevalent receptor isoforms. The detailed understanding of its binding site and modulatory mechanism provides a robust platform for the rational design of next-generation AMPA receptor therapeutics.

References

The Pivotal Role of TARP Gamma-8 in the Activity of JNJ-61432059: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An in-depth analysis reveals the critical dependency of the novel AMPA receptor modulator, JNJ-61432059, on the transmembrane AMPA receptor regulatory protein (TARP) gamma-8 for its selective negative allosteric modulation. This technical guide synthesizes current research for scientists and professionals in drug development, detailing the compound's mechanism of action, supported by quantitative data, experimental protocols, and visual models of the involved molecular interactions.

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are principal mediators of fast excitatory neurotransmission in the central nervous system. Their function is intricately modulated by auxiliary subunits, most notably the TARP family. TARP gamma-8 (γ-8) is predominantly expressed in the forebrain, particularly the hippocampus, a region implicated in conditions like temporal lobe epilepsy.[1][2] This localized expression makes the AMPA receptor/TARP γ-8 complex a compelling target for therapeutic intervention. This compound has emerged as a potent and selective negative allosteric modulator (NAM) of AMPA receptors, exhibiting a unique dependence on the presence of TARP γ-8.[3][4]

Mechanism of Action: A Tale of Two Subunits

This compound exerts its inhibitory effect by binding to a specific site on the AMPA receptor-TARP γ-8 complex.[5] Cryo-electron microscopy and molecular dynamics simulations have revealed that this compound, along with other TARP γ-8 selective NAMs, shares a conserved oxindole isostere that directly engages with TARP γ-8. This interaction is stabilized by a hydrogen bond with the Asn-172 residue of TARP γ-8. The binding pocket is situated in a lipid-exposed and water-accessible region at the interface between the TARP and the AMPA receptor's transmembrane domains.

Interestingly, the activity of this compound is not only dependent on TARP γ-8 but also on the specific AMPA receptor subunit composition. It acts as a negative modulator on GluA1-containing receptors but can function as a positive allosteric modulator (PAM) on GluA2-containing AMPARs, an effect that is also dependent on TARP stoichiometry. This bifunctional nature highlights the complexity of AMPA receptor pharmacology and the nuanced role of auxiliary subunits.

Quantitative Analysis of this compound Activity

The potency of this compound is significantly influenced by the presence of TARP γ-8. The following table summarizes the key quantitative data available for this compound and related compounds.

CompoundTargetAssayPotency (pIC50)NotesReference
This compoundGluA1/γ-8Not Specified9.7Orally active and selective NAM.

Experimental Protocols

The characterization of this compound's activity has relied on a variety of sophisticated experimental techniques.

1. Electrophysiology (Patch-Clamp Recording):

  • Objective: To measure the effect of this compound on AMPA receptor-mediated currents.

  • Methodology: HEK293T/17 cells are co-transfected with plasmids encoding the desired AMPA receptor subunit (e.g., GluA1 or GluA2) and TARP γ-8. Whole-cell or outside-out patch-clamp recordings are performed. Glutamate (e.g., 10 mM) is rapidly applied to the patch to evoke a current. This compound is then co-applied with glutamate to measure its inhibitory effect on the peak current. The effect of the compound on channel gating properties, such as deactivation and desensitization, can also be assessed.

2. Calcium Flux Assays:

  • Objective: A high-throughput method to screen for modulators of AMPA receptor activity.

  • Methodology: A clonal HEK-293 cell line stably expressing a human GluA1-γ8 fusion construct is utilized. Cells are loaded with a calcium-sensitive dye. The addition of glutamate triggers calcium influx through the activated AMPA receptors, leading to an increase in fluorescence. The effect of this compound is determined by its ability to inhibit this glutamate-induced calcium influx.

3. Radioligand Binding Assays:

  • Objective: To determine the binding affinity of this compound to its target.

  • Methodology: A radiolabeled version of a TARP γ-8 selective modulator (e.g., [³H]JNJ-55511118) is used. Membranes from cells expressing the AMPA receptor/TARP γ-8 complex are incubated with the radioligand in the presence of varying concentrations of this compound. The ability of this compound to displace the radioligand is measured to determine its binding affinity (Ki).

4. Molecular Dynamics Simulations:

  • Objective: To predict the binding pose and interactions of this compound with the AMPA receptor-TARP γ-8 complex at an atomic level.

  • Methodology: A homology model of the AMPA receptor-TARP γ-8 complex is generated. This compound is then docked into the putative binding site. Molecular dynamics simulations are run to observe the stability of the binding pose and to identify key interacting residues, such as the hydrogen bond formation with Asn-172 of TARP γ-8.

Visualizing the Molecular Interactions and Workflows

To better understand the complex interplay between this compound, the AMPA receptor, and TARP γ-8, the following diagrams illustrate the key signaling pathways and experimental workflows.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_AMPAR AMPAR cluster_TARP TARP γ-8 cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR_core GluA1/GluA2 Glutamate->AMPAR_core Binds TARP_gamma8 TARP γ-8 AMPAR_core->TARP_gamma8 Associated Ion_Channel Ion Channel AMPAR_core->Ion_Channel Opens JNJ_61432059 This compound JNJ_61432059->TARP_gamma8 Binds to Interface JNJ_61432059->Ion_Channel Inhibits Opening Ca_influx Ca²⁺ Influx Ion_Channel->Ca_influx Allows

This compound Signaling Pathway

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_silico In Silico Analysis cluster_in_vivo In Vivo Models start Start: Characterize this compound Activity electrophysiology Electrophysiology (Patch-Clamp) start->electrophysiology calcium_flux Calcium Flux Assay start->calcium_flux binding_assay Radioligand Binding Assay start->binding_assay molecular_dynamics Molecular Dynamics Simulations start->molecular_dynamics data_analysis Data Analysis and Mechanism Elucidation electrophysiology->data_analysis calcium_flux->data_analysis binding_assay->data_analysis molecular_dynamics->data_analysis seizure_models Seizure Models (e.g., PTZ, Corneal Kindling) data_analysis->seizure_models Validate in vivo

Experimental Workflow for this compound

Conclusion

The activity of this compound is intrinsically linked to the presence of TARP γ-8. This auxiliary subunit is not merely a passive component of the AMPA receptor complex but is an active participant in the binding and mechanism of action of this novel modulator. The TARP γ-8 dependency of this compound provides a promising strategy for achieving region-specific pharmacological intervention in the brain, with potential therapeutic applications in epilepsy and other neurological disorders characterized by excessive AMPA receptor activity. Further research into the nuanced interactions between TARP isoforms and AMPA receptor subunits will undoubtedly pave the way for the development of even more selective and efficacious therapeutics.

References

Unraveling the Bifunctional Activity of JNJ-61432059: A Technical Guide on its Differential Modulation of GluA1 and GluA2 Subunits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the novel bifunctional activity of JNJ-61432059, a selective modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8. Groundbreaking research reveals that this compound exhibits a surprising dual functionality: it acts as a negative allosteric modulator (NAM) on GluA1-containing AMPA receptors while functioning as a positive allosteric modulator (PAM) on those containing the GluA2 subunit. This activity is critically dependent on the presence of the TARP γ-8 auxiliary subunit, highlighting a sophisticated mechanism for targeted modulation of excitatory neurotransmission.

This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways, offering a valuable resource for researchers in neuroscience and drug development.

Data Presentation: Quantitative Analysis of this compound's Bifunctional Activity

The modulatory effects of this compound on GluA1 and GluA2-containing AMPA receptors, in complex with TARP γ-8, have been quantified using electrophysiological techniques. The following tables summarize the key findings, providing a clear comparison of its inhibitory and potentiating actions.

Receptor CompositionModulatorEffectpIC50 / EC50Fold Change in CurrentReference
GluA1/γ-8This compoundNegative Allosteric Modulator (NAM)pIC50: 9.7Inhibition[1]
GluA2Q/γ-8JNJ-059 (this compound)Positive Allosteric Modulator (PAM)-Potentiation[2]
GluA1/GluA2R/γ-8JNJ-059 (this compound)---[2]

Note: The compound is referred to as this compound and JNJ-059 in different publications, both referring to the same molecule. Quantitative data for the PAM effect on GluA2 (EC50) and the precise fold change for both potentiation and inhibition require further extraction from primary literature.

Experimental Protocols: Methodologies for Characterizing this compound

The investigation into the bifunctional activity of this compound employed a combination of cutting-edge techniques, primarily cryo-electron microscopy (cryo-EM) and patch-clamp electrophysiology.

Cryo-Electron Microscopy (Cryo-EM)

Objective: To determine the high-resolution structure of the GluA1/2-γ8 receptor complex in the presence of this compound to elucidate its binding site and the conformational changes it induces.

Methodology:

  • Protein Expression and Purification: The GluA1 and GluA2 subunits of the AMPA receptor and TARP γ-8 are co-expressed in a suitable cell line (e.g., HEK293 cells). The resulting receptor complex is purified using affinity chromatography.

  • Sample Preparation: The purified receptor-TARP complex is incubated with this compound. The complex is then applied to cryo-EM grids and vitrified by plunge-freezing in liquid ethane.

  • Data Collection: Cryo-EM data is collected on a high-end transmission electron microscope equipped with a direct electron detector.

  • Image Processing and 3D Reconstruction: The collected images are processed to reconstruct a high-resolution three-dimensional map of the complex.

  • Model Building and Analysis: An atomic model of the this compound-bound receptor complex is built into the cryo-EM map to identify the binding pocket and analyze the molecular interactions.

Patch-Clamp Electrophysiology

Objective: To functionally characterize the modulatory effects of this compound on the ion channel activity of GluA1- and GluA2-containing AMPA receptors.

Methodology:

  • Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with plasmids encoding the desired AMPA receptor subunits (GluA1 or GluA2) and the TARP γ-8 subunit.

  • Whole-Cell Patch-Clamp Recordings:

    • Whole-cell voltage-clamp recordings are performed on transfected cells.

    • The extracellular solution contains standard physiological ion concentrations, and the intracellular solution in the patch pipette contains a cesium-based solution to block potassium currents.

    • Cells are clamped at a holding potential of -60 mV.

  • Drug Application:

    • A rapid solution exchange system is used to apply glutamate, the native agonist of AMPA receptors, to evoke ionic currents.

    • This compound is co-applied with glutamate to assess its modulatory effects.

  • Data Analysis:

    • The peak amplitude and decay kinetics of the glutamate-evoked currents are measured in the absence and presence of this compound.

    • For NAM activity on GluA1, the percentage of inhibition of the peak current is calculated to determine the IC50 value.

    • For PAM activity on GluA2, the potentiation of the current is measured to determine the EC50 value.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_screening Compound Screening & Hit Identification cluster_characterization In Vitro Characterization cluster_structural Structural Biology cluster_validation In Vivo Validation screening High-Throughput Screening (e.g., FLIPR-based calcium assay) hit_id Hit Identification (Compounds modulating AMPAR activity) screening->hit_id electrophysiology Patch-Clamp Electrophysiology (HEK cells expressing GluA1/γ-8 or GluA2/γ-8) hit_id->electrophysiology Characterize functional effect binding_assay Radioligand Binding Assay (Determine affinity and binding site) electrophysiology->binding_assay cryo_em Cryo-Electron Microscopy (Determine structure of drug-receptor complex) electrophysiology->cryo_em Elucidate structural basis of activity animal_models Animal Models of Disease (e.g., Epilepsy models) cryo_em->animal_models Validate therapeutic potential behavioral Behavioral Assays animal_models->behavioral

Experimental Workflow for AMPA Receptor Modulator Discovery.

GluA1_signaling GluA1 GluA1-containing AMPA Receptor (with TARP γ-8) CaMKII CaMKII GluA1->CaMKII activates via Ca2+ influx PKC PKC GluA1->PKC activates via Ca2+ influx JNJ_NAM This compound (NAM) JNJ_NAM->GluA1 inhibits Glutamate Glutamate Glutamate->GluA1 binds LTP Long-Term Potentiation (LTP) Synaptic Strengthening CaMKII->LTP ERK ERK Signaling CaMKII->ERK PKC->LTP

Simplified GluA1 Downstream Signaling Pathway.

GluA2_signaling GluA2 GluA2-containing AMPA Receptor (with TARP γ-8) LTD Long-Term Depression (LTD) Synaptic Weakening GluA2->LTD Internalization Constitutive_Trafficking Constitutive Trafficking & Synaptic Maintenance GluA2->Constitutive_Trafficking JNJ_PAM This compound (PAM) JNJ_PAM->GluA2 potentiates Glutamate Glutamate Glutamate->GluA2 binds

Simplified GluA2 Downstream Signaling Pathway.

References

Preclinical Epilepsy Models for the Evaluation of JNJ-61432059: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical epilepsy models utilized in the evaluation of JNJ-61432059, a selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit. This document details the experimental protocols, summarizes key quantitative data, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound and its Target

Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive synchronous neuronal firing.[1][2] A key player in mediating fast excitatory neurotransmission in the central nervous system is the AMPA receptor.[1][2] Overactivation of AMPA receptors is a critical factor in the generation and spread of seizures.[3] this compound is an investigational antiepileptic drug that selectively targets AMPA receptors associated with the TARP γ-8 subunit. TARP γ-8 is highly expressed in the hippocampus, a brain region pivotal in the generation of certain types of seizures, making it a promising therapeutic target. This compound acts as a negative allosteric modulator, reducing the channel's response to glutamate without directly competing with it.

Signaling Pathway of AMPA Receptors and this compound Modulation

The following diagram illustrates the signaling pathway of AMPA receptors and the modulatory effect of this compound. Glutamate binding to the AMPA receptor, which is associated with the TARP γ-8 subunit, leads to channel opening and subsequent neuronal depolarization. This compound binds to a distinct allosteric site on the AMPA-TARP γ-8 complex, reducing the ion flow and thereby dampening excessive excitatory signaling.

AMPA_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate AMPA_TARP AMPAR-TARP γ-8 Complex Glutamate_vesicle->AMPA_TARP Binds Ion_Channel Ion Channel (Na+, Ca2+) AMPA_TARP->Ion_Channel Opens JNJ_61432059 This compound JNJ_61432059->AMPA_TARP Allosterically Modulates (Inhibits) Depolarization Neuronal Depolarization Ion_Channel->Depolarization Influx Hyperexcitability Neuronal Hyperexcitability (Seizure) Depolarization->Hyperexcitability Leads to

AMPA Receptor Signaling and this compound Modulation.

Preclinical Epilepsy Models for this compound Evaluation

This compound has been evaluated in two primary preclinical models of epilepsy: the corneal kindling model and the pentylenetetrazole (PTZ)-induced seizure model. These models are well-established for assessing the anticonvulsant efficacy of investigational drugs.

Corneal Kindling Model

The corneal kindling model is a widely used model of focal epilepsy that mimics the progressive development of seizures (epileptogenesis). Repeated subconvulsive electrical stimulation of the cornea leads to the development of generalized seizures.

A detailed experimental protocol for the corneal kindling model is as follows:

  • Animal Model: Male mice are typically used.

  • Kindling Procedure:

    • A subconvulsive electrical stimulus is delivered twice daily via corneal electrodes.

    • The stimulus parameters are typically a constant current (e.g., 2-3 mA) at a specific frequency (e.g., 50-60 Hz) for a short duration (e.g., 3 seconds).

    • The development of seizures is monitored and scored using a Racine scale, which categorizes seizure severity from mild facial clonus to generalized tonic-clonic seizures with loss of posture.

    • Animals are considered "fully kindled" after exhibiting a predetermined number of consecutive severe seizures (e.g., 5 consecutive stage 5 seizures).

  • Drug Administration:

    • This compound is administered orally at various doses.

    • The drug is given at a specific time point before the electrical stimulation, corresponding to its peak effect time.

  • Efficacy Assessment:

    • The primary endpoint is the ability of the drug to protect against the induction of generalized seizures.

    • The dose at which 50% of the animals are protected from seizures (ED50) is calculated.

The following diagram illustrates the experimental workflow for the corneal kindling model.

Corneal_Kindling_Workflow cluster_kindling Kindling Phase cluster_testing Drug Testing Phase start Naive Mice stimulate Repeated Corneal Electrical Stimulation start->stimulate score Seizure Scoring (Racine Scale) stimulate->score score->stimulate Criterion Not Met fully_kindled Fully Kindled Mice score->fully_kindled Criterion Met drug_admin Oral Administration of this compound fully_kindled->drug_admin stimulate_test Corneal Stimulation drug_admin->stimulate_test observe Observation for Seizure Protection stimulate_test->observe data_analysis Data Analysis (ED50 Calculation) observe->data_analysis

Experimental Workflow for the Corneal Kindling Model.
Pentylenetetrazole (PTZ)-Induced Seizure Model

The pentylenetetrazole (PTZ) model is an acute seizure model used to screen for potential anticonvulsant drugs. PTZ is a GABA-A receptor antagonist that induces generalized seizures.

A detailed experimental protocol for the PTZ-induced seizure model is as follows:

  • Animal Model: Male mice are commonly used.

  • Drug Administration:

    • This compound is administered orally at various doses prior to PTZ injection.

  • Seizure Induction:

    • A convulsant dose of PTZ is administered subcutaneously or intraperitoneally.

  • Efficacy Assessment:

    • Animals are observed for the occurrence of seizures, typically clonic and/or tonic-clonic seizures.

    • The latency to the first seizure and the percentage of animals protected from seizures are recorded.

    • The ED50, the dose that protects 50% of animals from seizures, is determined.

The following diagram illustrates the experimental workflow for the PTZ-induced seizure model.

PTZ_Workflow start Naive Mice drug_admin Oral Administration of this compound start->drug_admin ptz_injection PTZ Injection (Subcutaneous) drug_admin->ptz_injection observe Observation for Seizure Onset and Severity ptz_injection->observe data_analysis Data Analysis (Latency, Protection %, ED50) observe->data_analysis

Experimental Workflow for the PTZ-Induced Seizure Model.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies evaluating this compound.

Table 1: Anticonvulsant Efficacy of this compound in the Corneal Kindling Model

CompoundRoute of AdministrationED50 (mg/kg)
This compoundOral[Data not publicly available]

Table 2: Anticonvulsant Efficacy of this compound in the PTZ-Induced Seizure Model

CompoundRoute of AdministrationED50 (mg/kg)
This compoundOral[Data not publicly available]

Note: Specific ED50 values from the primary literature are not publicly available and are considered proprietary information by the developing pharmaceutical company. The available literature confirms robust seizure protection in these models following oral administration of this compound.

Conclusion

The preclinical evaluation of this compound in the corneal kindling and PTZ-induced seizure models provides strong evidence for its potential as an anticonvulsant agent. Its novel mechanism of action, selectively targeting AMPA receptors containing the TARP γ-8 subunit, offers a promising new approach for the treatment of epilepsy. The detailed experimental protocols and workflows outlined in this guide provide a framework for researchers and scientists in the field of epilepsy drug discovery to design and interpret preclinical studies for similar compounds. Further research is warranted to fully elucidate the therapeutic potential of this compound in various forms of epilepsy.

References

The Discovery and Chemical Architecture of JNJ-61432059: A Selective TARP γ-8 AMPAR Negative Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-61432059 is a potent and selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) that are associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. This technical guide provides an in-depth overview of the discovery, chemical structure, and preclinical characterization of this compound. The document details the medicinal chemistry efforts that led to its identification, starting from a high-throughput screening hit. It also outlines the key experimental protocols used to characterize its mechanism of action and in vivo efficacy in models of epilepsy. Quantitative data are presented in tabular format for clarity, and key biological pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

The majority of fast excitatory neurotransmission in the central nervous system (CNS) is mediated by AMPA-type glutamate receptors (AMPARs).[1] The functional properties of these receptors are modulated by a variety of auxiliary subunits, with TARPs being a prominent family. TARP γ-8 is predominantly expressed in the forebrain, with particularly high levels in the hippocampus, a brain region critically implicated in the pathophysiology of temporal lobe epilepsy.[1] This region-specific expression profile makes the AMPAR/TARP γ-8 complex an attractive therapeutic target for the development of novel anticonvulsant agents with potentially improved side-effect profiles compared to non-selective AMPAR antagonists. This compound emerged from a dedicated discovery program aimed at identifying selective negative modulators of this specific receptor complex.

Discovery and Medicinal Chemistry

The journey to this compound began with a high-throughput screening (HTS) campaign that identified an imidazopyrazine scaffold as a promising starting point for selective TARP γ-8 AMPAR NAMs. Subsequent structure-activity relationship (SAR) studies focused on optimizing potency, selectivity, and pharmacokinetic properties.

A key breakthrough in the development of this compound was the strategic replacement of the initial imidazopyrazine core with an isosteric pyrazolopyrimidine scaffold. This modification significantly improved microsomal stability and reduced efflux liabilities, which are critical parameters for a CNS drug candidate. This optimization effort ultimately led to the identification of this compound, a compound with subnanomolar potency and favorable brain penetration characteristics.

Chemical Structure and Properties

The chemical structure and key properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name 5-(4-Fluorophenyl)-1-(piperidin-4-yl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one
Molecular Formula C₂₅H₂₂FN₅O₂
Molecular Weight 443.47 g/mol
CAS Number 2035814-50-5
pIC₅₀ (GluA1/γ-8) 9.7

Mechanism of Action

This compound acts as a selective negative allosteric modulator of AMPARs containing the TARP γ-8 subunit. It exerts its inhibitory effect by binding to a specific site on the TARP γ-8 protein. Molecular modeling and mutagenesis studies have identified a key interaction, a hydrogen bond between the oxindole moiety of the modulator and asparagine-172 (Asn-172) of TARP γ-8, as being crucial for its activity.[1] By binding to this site, this compound is thought to disrupt the normal modulatory function of TARP γ-8 on the AMPAR, leading to a reduction in the glutamate-evoked current.

The following diagram illustrates the proposed signaling pathway and the point of intervention for this compound.

JNJ-61432059_Mechanism_of_Action Signaling Pathway of AMPAR/TARP γ-8 Modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPAR_TARP AMPAR/TARP γ-8 Complex Glutamate->AMPAR_TARP Binds Ion_Channel Ion Channel (Na+ Influx) AMPAR_TARP->Ion_Channel Opens Depolarization Postsynaptic Depolarization Ion_Channel->Depolarization Neuronal_Excitation Neuronal Excitation Depolarization->Neuronal_Excitation This compound This compound This compound->AMPAR_TARP Negative Modulation

Caption: this compound negatively modulates the AMPAR/TARP γ-8 complex.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the discovery and characterization of this compound.

In Vitro Assays

A series of in vitro assays were employed to determine the potency, selectivity, and mechanism of action of this compound.

This high-throughput assay was used for the initial screening and characterization of compounds.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing the human GluA1 or GluA2 AMPA receptor subunit and the human TARP γ-8 subunit.

  • Methodology:

    • Cells are plated in 384-well microplates.

    • Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).

    • The test compound (this compound or analogs) is added to the wells.

    • After a short incubation period, a sub-maximal concentration of glutamate is added to stimulate the AMPARs.

    • Changes in intracellular calcium concentration are monitored using a Fluorometric Imaging Plate Reader (FLIPR).

    • The IC₅₀ values are calculated from the concentration-response curves.

Whole-cell patch-clamp electrophysiology was used to provide a more detailed characterization of the inhibitory effects of this compound on AMPAR/TARP γ-8 currents.

  • Cell Line: HEK293 cells transiently or stably expressing the desired combination of AMPAR and TARP subunits.

  • Methodology:

    • Whole-cell voltage-clamp recordings are made from single cells.

    • The extracellular solution contains glutamate to activate the AMPARs.

    • This compound is applied to the cells via the perfusion system.

    • The effect of the compound on the amplitude and kinetics of the glutamate-evoked currents is measured.

The general workflow for the in vitro characterization is depicted below.

In_Vitro_Workflow In Vitro Characterization Workflow HTS High-Throughput Screening (Calcium Flux Assay) Hit_Identification Hit Identification (Imidazopyrazine Scaffold) HTS->Hit_Identification SAR_Optimization SAR Optimization (Medicinal Chemistry) Hit_Identification->SAR_Optimization Lead_Compound Lead Compound (Pyrazolopyrimidine Scaffold) SAR_Optimization->Lead_Compound Electrophysiology Electrophysiological Characterization (Patch-Clamp) Lead_Compound->Electrophysiology Mechanism_of_Action Mechanism of Action Studies (Binding Site Analysis) Electrophysiology->Mechanism_of_Action

Caption: Workflow for the in vitro discovery and characterization of this compound.
In Vivo Assays

The anticonvulsant properties of this compound were evaluated in established rodent models of epilepsy.

This model is used to assess the efficacy of compounds against generalized seizures.

  • Animal Model: Male C57BL/6 mice.

  • Methodology:

    • This compound is administered orally at various doses.

    • After a predetermined time, a convulsive dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.

    • The animals are observed for the onset and severity of seizures (e.g., using the Racine scale).

    • The ability of this compound to prevent or delay the onset of seizures is recorded.

This model is used to evaluate the efficacy of compounds against focal seizures that secondarily generalize.

  • Animal Model: Male C57BL/6 mice.

  • Methodology:

    • A subconvulsive electrical stimulus is delivered to the cornea of the mice twice daily for several days until a stable kindled state is achieved (i.e., consistent generalized seizures).

    • Once kindled, the mice are treated with this compound orally.

    • After drug administration, a corneal electrical stimulus is applied, and the seizure severity is scored.

    • The ability of this compound to reduce the seizure severity is determined.

Ex vivo autoradiography was used to confirm target engagement in the brain.

  • Methodology:

    • Mice are dosed orally with this compound.

    • At various time points, the animals are euthanized, and their brains are rapidly removed and frozen.

    • Brain sections, particularly of the hippocampus, are prepared.

    • The sections are incubated with a radiolabeled ligand that binds to the AMPAR/TARP γ-8 complex.

    • The displacement of the radioligand by this compound is quantified to determine the percentage of receptor occupancy.

Preclinical Efficacy

In preclinical studies, this compound demonstrated robust, dose-dependent anticonvulsant effects in both the PTZ and corneal kindling models of epilepsy. Furthermore, the compound exhibited a clear correlation between brain receptor occupancy and seizure protection, providing strong evidence of target engagement in vivo.

Conclusion

This compound is a novel, potent, and selective negative allosteric modulator of AMPAR/TARP γ-8 complexes that was discovered through a systematic medicinal chemistry effort. Its unique mechanism of action and promising preclinical anticonvulsant activity highlight the potential of targeting specific AMPAR auxiliary subunits as a therapeutic strategy for epilepsy and other neurological disorders characterized by excessive glutamatergic signaling in the hippocampus. Further investigation into the clinical potential of this and similar compounds is warranted.

References

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of JNJ-61432059

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological properties of JNJ-61432059, a novel modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. The document details its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.

Introduction

This compound is a selective, orally active modulator of AMPA receptors that are associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8 auxiliary subunit.[1][2] TARP γ-8 is predominantly expressed in the hippocampus, a brain region critically involved in learning, memory, and the pathophysiology of epilepsy.[3] this compound exhibits a unique bifunctional pharmacological profile, acting as a negative allosteric modulator (NAM) on AMPA receptors containing the GluA1 subunit and as a positive allosteric modulator (PAM) on those containing the GluA2 subunit.[3][4] This activity is also dependent on the stoichiometry of the TARP γ-8 subunit within the receptor complex.

Mechanism of Action

This compound exerts its modulatory effects by binding to a specific site at the interface between the TARP γ-8 subunit and the transmembrane domain of the AMPA receptor. Cryo-electron microscopy and molecular dynamics simulations have revealed that the binding pocket is located in a lipid-exposed and water-accessible region. Key residues on TARP γ-8 that are crucial for the interaction with this compound include asparagine at position 172 (Asn172), valine at position 176 (Val176), and glycine at position 209 (Gly209). The interaction with these residues, particularly the formation of a hydrogen bond with Asn172, stabilizes the compound in the binding site and allosterically modulates the function of the AMPA receptor channel.

This compound Signaling Pathway JNJ_61432059 This compound AMPAR_TARP AMPAR-TARP γ-8 Complex JNJ_61432059->AMPAR_TARP Binds to Inhibition Negative Allosteric Modulation (NAM) JNJ_61432059->Inhibition Induces Potentiation Positive Allosteric Modulation (PAM) JNJ_61432059->Potentiation Induces GluA1 GluA1-containing AMPAR AMPAR_TARP->GluA1 GluA2 GluA2-containing AMPAR AMPAR_TARP->GluA2 Neuronal_Response_Dec Decreased Neuronal Excitability GluA1->Neuronal_Response_Dec Leads to Neuronal_Response_Inc Increased Neuronal Excitability GluA2->Neuronal_Response_Inc Leads to Inhibition->GluA1 Potentiation->GluA2

Bifunctional modulation of AMPARs by this compound.

Quantitative In Vitro Data

The following table summarizes the available quantitative data for the in vitro pharmacological activity of this compound.

ParameterReceptor Subunit CompositionValueAssay TypeReference
pIC50 GluA1 / TARP γ-89.7Electrophysiology
Modulation GluA2 / TARP γ-8Positive Allosteric ModulationElectrophysiology

Note: Specific EC50 values for the positive modulatory effect on GluA2-containing receptors and detailed quantitative effects of TARP γ-8 stoichiometry are not publicly available at the time of this writing.

Experimental Protocols

The primary method for characterizing the in vitro pharmacology of this compound is whole-cell patch-clamp electrophysiology on transiently transfected human embryonic kidney (HEK293) cells.

This protocol describes the general procedure for preparing HEK293 cells to express specific AMPA receptor and TARP subunit combinations.

  • Cell Maintenance: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Plating for Transfection: The day before transfection, cells are seeded onto poly-D-lysine-coated glass coverslips in 6-well plates to achieve 50-80% confluency on the day of transfection.

  • Transfection:

    • For each well, a total of 2-4 µg of plasmid DNA is used. This includes cDNAs for the desired AMPA receptor subunit (e.g., GluA1 or GluA2), TARP γ-8, and a green fluorescent protein (GFP) marker to identify transfected cells.

    • The DNA is diluted in a serum-free medium.

    • A transfection reagent (e.g., Lipofectamine 2000 or PEI) is diluted in a separate tube of serum-free medium and incubated for 5 minutes at room temperature.

    • The DNA and transfection reagent solutions are combined and incubated for 20 minutes at room temperature to allow for complex formation.

    • The DNA-lipid complex is added dropwise to the cells.

    • Cells are incubated for 24-48 hours before electrophysiological recordings.

HEK293 Cell Transfection Workflow Start Start Seed_Cells Seed HEK293 cells on coverslips Start->Seed_Cells Prepare_DNA Prepare plasmid DNA mix (GluA, TARP γ-8, GFP) Seed_Cells->Prepare_DNA Prepare_Reagent Prepare transfection reagent Seed_Cells->Prepare_Reagent Form_Complex Form DNA-reagent complexes Prepare_DNA->Form_Complex Prepare_Reagent->Form_Complex Transfect Add complexes to cells Form_Complex->Transfect Incubate Incubate for 24-48h Transfect->Incubate End Ready for Electrophysiology Incubate->End

A generalized workflow for preparing cells for experiments.

This representative protocol outlines the steps for recording AMPA receptor currents.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 D-glucose, pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, pH adjusted to 7.2 with CsOH.

  • Recording Setup:

    • Coverslips with transfected cells are placed in a recording chamber on the stage of an inverted microscope.

    • The chamber is continuously perfused with the external solution.

    • Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Data Acquisition:

    • GFP-positive cells are identified for recording.

    • A gigaohm seal is formed between the patch pipette and the cell membrane.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • Cells are voltage-clamped at -60 mV.

    • Glutamate (e.g., 10 mM) is applied for a short duration (e.g., 2 ms) using a fast-perfusion system to evoke AMPA receptor-mediated currents.

    • To determine the effect of this compound, the compound is pre-applied in the external solution for a set period before co-application with glutamate.

    • Currents are recorded in the absence and presence of various concentrations of this compound to determine its modulatory effects and to construct concentration-response curves for calculating IC50 or EC50 values.

Patch-Clamp Experiment Workflow Start Start Prepare_Cell Prepare transfected HEK293 cell Start->Prepare_Cell Patch_Cell Obtain whole-cell patch-clamp configuration Prepare_Cell->Patch_Cell Record_Baseline Record baseline current (Glutamate application) Patch_Cell->Record_Baseline Apply_Compound Apply this compound Record_Baseline->Apply_Compound Record_Modulated Record modulated current (Glutamate + this compound) Apply_Compound->Record_Modulated Analyze Analyze data and compare currents Record_Modulated->Analyze End Determine IC50/EC50 Analyze->End

Workflow for assessing compound effects via electrophysiology.

Conclusion

This compound is a highly selective modulator of TARP γ-8-containing AMPA receptors with a novel bifunctional mechanism of action. Its ability to differentially modulate GluA1- and GluA2-containing receptors provides a valuable tool for dissecting the physiological and pathological roles of these distinct AMPA receptor subtypes in the hippocampus and other brain regions. Further research is warranted to fully elucidate the therapeutic potential of this unique pharmacological profile.

References

Understanding the selectivity of JNJ-61432059 for TARP gamma-8

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Selectivity of JNJ-61432059 for TARP Gamma-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a selective modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are associated with the transmembrane AMPA receptor regulatory protein (TARP) gamma-8. This selectivity presents a promising therapeutic avenue for neurological disorders involving the hippocampus, where TARP gamma-8 is highly expressed. This technical guide provides a comprehensive overview of the selectivity of this compound, including its mechanism of action, binding affinity, and the experimental protocols used for its characterization.

Mechanism of Selectivity

The selectivity of this compound for TARP gamma-8 containing AMPA receptors is conferred by specific amino acid residues within the TARP protein. Sequence analysis and mutagenesis studies have identified two key residues in TARP gamma-8, Valine-176 (V176) and Glycine-209 (G209), as crucial for the selective binding of this compound. In other type 1 TARPs, such as gamma-2, gamma-3, and gamma-4, these positions are occupied by bulkier amino acids, specifically isoleucine and alanine, which hinder the binding of the modulator.

Cryo-electron microscopy (cryo-EM) structures have revealed that this compound binds in a lipid-exposed and water-accessible pocket at the interface between TARP gamma-8 and the AMPA receptor pore-forming subunit. The binding site is located between the M3 and M4 transmembrane helices of TARP gamma-8 and the M1 and M4 helices of the AMPA receptor subunit. A conserved oxindole isostere, present in this compound and other TARP gamma-8 selective modulators, forms a hydrogen bond with Asparagine-172 (N172) of TARP gamma-8, further stabilizing the interaction.

Quantitative Data

The binding affinity and functional potency of this compound have been quantified using various experimental techniques. The following tables summarize the key quantitative data available.

Compound Target Assay Potency (pIC50) Reference
This compoundGluA1/γ-8Not Specified9.7[1][2]

Experimental Protocols

The characterization of this compound's selectivity has involved a combination of molecular biology, electrophysiology, and structural biology techniques.

Cell Culture and Transfection

HEK293T cells are commonly used for expressing recombinant AMPA receptors and TARPs. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin. For transient transfection, plasmids encoding the desired AMPA receptor subunit (e.g., GluA1, GluA2) and TARP (e.g., TARP gamma-8, TARP gamma-2) are introduced into the cells using a suitable transfection reagent like Lipofectamine 2000. Electrophysiological recordings are typically performed 24-48 hours post-transfection.

Electrophysiology

Whole-cell patch-clamp recordings are employed to measure the functional effects of this compound on AMPA receptor currents.

experimental_workflow cluster_cell_prep Cell Preparation cluster_patch_clamp Patch-Clamp Recording HEK293T Cells HEK293T Cells Transfection Transfection HEK293T Cells->Transfection Introduction of Plasmids Incubation (24-48h) Incubation (24-48h) Transfection->Incubation (24-48h) Whole-cell Patch Whole-cell Patch Incubation (24-48h)->Whole-cell Patch Cell Transfer Glutamate Application Glutamate Application Whole-cell Patch->Glutamate Application Current Recording Current Recording Glutamate Application->Current Recording This compound Application This compound Application Current Recording->this compound Application

Experimental workflow for electrophysiological recording.
  • Recording Setup : An amplifier (e.g., Axopatch 200B) and a digitizer (e.g., Digidata 1550) are used to record currents. Patch pipettes are pulled from borosilicate glass and have a resistance of 2-5 MΩ when filled with the internal solution.

  • Solutions :

    • External Solution (in mM) : 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM) : 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.

  • Procedure :

    • A cell expressing the target receptors is patched in the whole-cell configuration.

    • The cell is lifted and placed in front of a fast-perfusion system for rapid application of solutions.

    • A saturating concentration of glutamate (e.g., 10 mM) is applied to elicit a maximal AMPA receptor current.

    • This compound is co-applied with glutamate to determine its effect on the current amplitude.

    • Concentration-response curves are generated by applying a range of this compound concentrations.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is used to determine the high-resolution structure of the AMPA receptor-TARP gamma-8 complex bound to this compound.

cryo_em_workflow Protein Expression & Purification Protein Expression & Purification Complex Assembly Complex Assembly Protein Expression & Purification->Complex Assembly AMPAR + TARP γ8 + this compound Grid Preparation Grid Preparation Complex Assembly->Grid Preparation Cryo-EM Data Collection Cryo-EM Data Collection Grid Preparation->Cryo-EM Data Collection Image Processing Image Processing Cryo-EM Data Collection->Image Processing 3D Reconstruction 3D Reconstruction Image Processing->3D Reconstruction Model Building & Refinement Model Building & Refinement 3D Reconstruction->Model Building & Refinement signaling_pathway cluster_membrane Cell Membrane AMPAR_TARP AMPAR-TARP γ8 Complex Ion_Channel_Opening Ion Channel Opening AMPAR_TARP->Ion_Channel_Opening Conformational Change Glutamate Glutamate Glutamate->AMPAR_TARP Binds to AMPAR This compound This compound This compound->AMPAR_TARP Binds to TARP γ8 Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel_Opening->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response

References

Methodological & Application

Application Notes and Protocols for Patch-Clamp Electrophysiology Analysis of JNJ-61432059

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the electrophysiological characterization of JNJ-61432059, a positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. The following protocols are designed for studying the effects of this compound on AMPA receptor currents using the whole-cell patch-clamp technique in a heterologous expression system.

Introduction to this compound and its Mechanism of Action

This compound has been identified as a positive allosteric modulator of AMPA receptors, particularly those containing the GluA2 subunit and associated with transmembrane AMPA receptor regulatory proteins (TARPs), such as TARP γ8.[1] As a PAM, this compound is expected to enhance the function of AMPA receptors upon activation by their endogenous ligand, glutamate, rather than directly gating the channel itself. This modulatory effect can manifest as an increase in the peak current amplitude, a slowing of the deactivation and/or desensitization kinetics, or a combination of these effects. Patch-clamp electrophysiology is the gold-standard method for elucidating these detailed mechanisms of action.[2]

Experimental Objective

The primary objective of this protocol is to quantify the modulatory effects of this compound on glutamate-evoked currents mediated by specific AMPA receptor subtypes expressed in a controlled cellular environment.

Materials and Reagents

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293T) cells are recommended due to their low endogenous ion channel expression and high transfection efficiency.

  • Expression Plasmids: cDNAs encoding the desired AMPA receptor subunits (e.g., GluA2) and TARP subunits (e.g., γ8).

  • Transfection Reagent: Lipofectamine 2000 or a similar high-efficiency transfection reagent.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% GlutaMAX.

Electrophysiology Solutions
Solution Component Concentration (mM)
External Solution (aCSF) NaCl140
KCl2.5
CaCl₂2
MgCl₂1
HEPES10
D-Glucose10
pH adjusted to 7.4 with NaOH, Osmolarity ~310 mOsm
Internal Solution K-Gluconate130
KCl10
MgCl₂2
EGTA1
HEPES10
Mg-ATP4
Na-GTP0.4
pH adjusted to 7.2 with KOH, Osmolarity ~290 mOsm
Compounds
  • This compound: Prepare stock solutions in DMSO and dilute to final concentrations in the external solution. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.

  • Glutamate: Prepare a stock solution in water and dilute to the desired final concentration in the external solution. An EC₂₀ concentration of glutamate is often used to sensitively detect potentiation.

  • Cyclothiazide (CTZ): Can be used as a positive control, as it is a well-characterized AMPA receptor PAM that inhibits desensitization.

Experimental Protocols

Cell Preparation and Transfection
  • One day prior to transfection, plate HEK293T cells onto glass coverslips in a 12-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • On the day of transfection, co-transfect the cells with plasmids encoding the desired AMPA receptor subunit(s) and TARP subunit, along with a marker plasmid (e.g., eGFP) for easy identification of transfected cells.

  • Incubate the cells for 24-48 hours post-transfection before performing electrophysiological recordings.

Whole-Cell Patch-Clamp Recordings
  • Transfer a coverslip with transfected cells to the recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 3-5 MΩ when filled with the internal solution.[3]

  • Fill the patch pipette with the filtered internal solution and mount it on the micromanipulator.

  • Under visual guidance, approach a fluorescently labeled (e.g., GFP-positive) cell with the patch pipette while applying slight positive pressure.

  • Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

  • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.[3][4]

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Allow the cell to stabilize for 3-5 minutes before starting the experiment.

Drug Application Protocol
  • Use a rapid solution exchange system to apply drugs. This is crucial for studying the fast kinetics of AMPA receptors.

  • Establish a stable baseline by applying glutamate (at an EC₂₀ concentration) for a short duration (e.g., 100 ms) every 15-20 seconds.

  • Once a stable baseline current is recorded, co-apply this compound with glutamate.

  • To determine the concentration-response relationship, apply increasing concentrations of this compound.

  • After each application of this compound, perform a washout with the external solution containing only glutamate to ensure the reversibility of the compound's effect.

Data Analysis and Presentation

Data Analysis
  • Peak Current Amplitude: Measure the maximum current amplitude in the absence and presence of different concentrations of this compound.

  • Potentiation: Calculate the potentiation as the percentage increase in the peak current amplitude in the presence of the compound compared to the control (glutamate alone).

  • Desensitization Kinetics: Fit the decay of the current in the presence of glutamate to a single or double exponential function to determine the desensitization time constant(s) (τ).

  • Concentration-Response Curves: Plot the percentage potentiation as a function of the this compound concentration and fit the data with the Hill equation to determine the EC₅₀ and Hill coefficient.

Data Presentation Tables

Table 1: Effect of this compound on AMPA Receptor Current Amplitude

This compound Conc. (µM)Peak Current (pA) (Mean ± SEM)% Potentiation (Mean ± SEM)n
Control (Glutamate alone)0
0.1
1
10
100

Table 2: Effect of this compound on AMPA Receptor Desensitization Kinetics

This compound Conc. (µM)Desensitization τ (ms) (Mean ± SEM)n
Control (Glutamate alone)
10

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis cell_culture HEK293T Cell Culture transfection Transfection with AMPA-R & TARP cDNA cell_culture->transfection incubation 24-48h Incubation transfection->incubation patching Whole-Cell Patching incubation->patching baseline Establish Baseline (Glutamate EC20) patching->baseline drug_app Co-application of This compound + Glutamate baseline->drug_app washout Washout drug_app->washout data_acq Data Acquisition washout->data_acq analysis Analysis of Current (Amplitude, Kinetics) data_acq->analysis dose_response Dose-Response Curve analysis->dose_response

Caption: Experimental workflow for patch-clamp analysis of this compound.

Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane AMPA_R AMPA Receptor Ion_Flow Na+/Ca2+ Influx AMPA_R->Ion_Flow Channel Opening Glutamate Glutamate Glutamate->AMPA_R Binds & Activates JNJ_61432059 This compound (PAM) JNJ_61432059->AMPA_R Binds & Potentiates

Caption: Modulation of the AMPA receptor by this compound.

References

Application Notes and Protocols for JNJ-61432059: Solubility and Preparation for Animal Dosing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solubility of JNJ-61432059 and detailed protocols for its preparation for in vivo animal studies. The information is intended to facilitate the use of this selective negative modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor associated with transmembrane AMPAR regulatory protein (TARP) γ-8.

Solubility Data

This compound exhibits solubility in dimethyl sulfoxide (DMSO). The reported solubility values are summarized in the table below. It is recommended to use freshly opened, anhydrous DMSO for the preparation of stock solutions, as hygroscopic DMSO can negatively impact solubility.[1] For increasing solubility, gentle heating to 37°C and sonication can be employed.[2]

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO50[1][2]112.75[1]Ultrasonic treatment may be required.
DMSO65146.57Sonication is recommended.

Signaling Pathway of this compound

This compound is a selective negative allosteric modulator of AMPA receptors that are associated with the auxiliary subunit TARP γ-8. TARP γ-8 is predominantly expressed in the hippocampus and plays a crucial role in synaptic plasticity. This compound binds to a specific site on TARP γ-8, which in turn modulates the function of the associated AMPA receptor, leading to a reduction in ion channel conductance. Interestingly, this compound can exhibit bifunctional activity, acting as a negative modulator of GluA1-containing AMPARs and a positive modulator of GluA2-containing AMPARs, with its effect being dependent on the TARP stoichiometry.

JNJ_61432059_Pathway cluster_postsynaptic Postsynaptic Terminal AMPAR AMPAR (GluA1/GluA2) Ion_Channel Ion Channel (Ca²⁺, Na⁺) AMPAR->Ion_Channel Opens TARP TARP γ-8 TARP->AMPAR Modulates JNJ This compound JNJ->TARP Binds to & Negatively Modulates Glutamate Glutamate Glutamate->AMPAR Activates Postsynaptic_Depolarization Postsynaptic Depolarization Ion_Channel->Postsynaptic_Depolarization Leads to

Figure 1: this compound Signaling Pathway.

Experimental Protocols for Animal Dosing

Two primary formulations have been reported for the preparation of this compound for in vivo studies. The choice of vehicle will depend on the desired route of administration and experimental design.

Protocol 1: Aqueous-Based Formulation for Systemic Administration

This formulation is suitable for intraperitoneal (IP) or other systemic routes of administration and yields a clear solution with a concentration of 2 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare Stock Solution (in DMSO):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Use of a vortex mixer and sonication is recommended to ensure complete dissolution.

  • Prepare Dosing Vehicle: The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Prepare the dosing solution by adding the components sequentially as follows.

  • Step-by-Step Formulation (for 1 mL of 2 mg/mL solution):

    • To a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the 20 mg/mL this compound stock solution in DMSO.

    • Vortex thoroughly until the solution is homogenous.

    • Add 50 µL of Tween-80 and vortex again to ensure complete mixing.

    • Add 450 µL of sterile saline to the mixture.

    • Vortex the final solution until it is clear and homogenous.

Note: It is recommended to prepare the working solution fresh on the day of dosing.

Protocol 2: Corn Oil-Based Formulation for Oral Administration

This formulation is suitable for oral gavage and can achieve a concentration of at least 2.08 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare Stock Solution (in DMSO):

    • Prepare a stock solution of this compound in DMSO at a concentration of 20.8 mg/mL.

  • Prepare Dosing Solution: The final vehicle composition will be 10% DMSO in corn oil.

  • Step-by-Step Formulation (for 1 mL of 2.08 mg/mL solution):

    • To a sterile tube, add 900 µL of corn oil.

    • Add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO.

    • Vortex the mixture thoroughly to ensure a uniform suspension.

Note: If continuous dosing for more than half a month is planned, the stability of this formulation should be carefully considered.

Dosing_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_aqueous Aqueous Formulation cluster_oil Corn Oil Formulation Weigh Weigh this compound Powder Add_DMSO Add DMSO Weigh->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Add_Stock1 Add Stock Solution Dissolve->Add_Stock1 To Aqueous Prep Add_Stock2 Add Stock Solution Dissolve->Add_Stock2 To Oil Prep Add_PEG300 Add PEG300 Add_PEG300->Add_Stock1 Mix1 Vortex Add_Stock1->Mix1 Add_Tween Add Tween-80 Mix1->Add_Tween Mix2 Vortex Add_Tween->Mix2 Add_Saline Add Saline Mix2->Add_Saline Mix3 Vortex until Clear Add_Saline->Mix3 End1 Final Product Mix3->End1 Ready for Systemic Dosing Add_Corn_Oil Add Corn Oil Add_Corn_Oil->Add_Stock2 Mix4 Vortex Thoroughly Add_Stock2->Mix4 End2 Final Product Mix4->End2 Ready for Oral Dosing Start Start Start->Weigh

Figure 2: Dosing Preparation Workflow.

References

Application Notes and Protocols: Utilizing JNJ-61432059 in the PTZ-Induced Seizure Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-61432059 is an orally active and selective negative allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, specifically targeting receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit.[1][2] This subunit is predominantly expressed in the forebrain, particularly the hippocampus, a region critically involved in seizure generation and propagation. This selective antagonism of AMPA receptors in key brain regions, without affecting those in other areas like the cerebellum, presents a promising therapeutic strategy for epilepsy with a potentially improved side-effect profile compared to non-selective AMPA antagonists.[2]

The pentylenetetrazole (PTZ)-induced seizure model is a widely used preclinical screening tool for identifying compounds with potential anticonvulsant activity. PTZ is a GABA-A receptor antagonist that, when administered to rodents, reliably induces seizures that are primarily generalized in nature. This model is valuable for assessing the efficacy of investigational drugs in preventing or attenuating seizure activity.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the PTZ-induced seizure model, based on available preclinical data.

Mechanism of Action: this compound

This compound exerts its anticonvulsant effects by selectively modulating the activity of AMPA receptors that are complexed with the TARP γ-8 auxiliary subunit. By negatively modulating these specific AMPA receptors, this compound reduces excessive excitatory neurotransmission in brain regions with high TARP γ-8 expression, such as the hippocampus, thereby increasing the threshold for seizure induction and propagation.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPAR-TARP γ-8 Complex Glutamate->AMPA_R Binds Excitation Neuronal Hyperexcitation AMPA_R->Excitation Ca²⁺/Na⁺ influx JNJ This compound JNJ->AMPA_R Inhibition Seizure Seizure Activity Excitation->Seizure

This compound Signaling Pathway

Quantitative Data

The following table summarizes the in vivo efficacy of this compound in a mouse model of PTZ-induced seizures. The data is derived from the primary publication detailing the discovery and preclinical evaluation of the compound.

CompoundDose (mg/kg, p.o.)Seizure Protection (%)ED₅₀ (mg/kg)
This compound 1251.3 ± 0.1
375
10100

Data adapted from Gardinier et al., ACS Med. Chem. Lett. 2018, 9, 11, 1139–1144.[2]

Experimental Protocols

This section provides a detailed protocol for evaluating the anticonvulsant efficacy of this compound in the acute PTZ-induced seizure model in mice.

Materials and Reagents
  • This compound

  • Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]

  • Pentylenetetrazole (PTZ)

  • Sterile 0.9% saline

  • Male CD-1 mice (or other appropriate strain)

  • Standard laboratory animal caging

  • Observation chambers

  • Syringes and needles for oral gavage and subcutaneous injection

  • Timer

Experimental Workflow

cluster_0 Preparation cluster_1 Dosing cluster_2 Observation & Data Collection cluster_3 Analysis A Acclimatize Mice B Prepare this compound and PTZ solutions A->B C Administer this compound (p.o.) or Vehicle B->C D Pre-treatment Period (e.g., 60 min) C->D E Administer PTZ (s.c.) D->E F Observe for Seizures (e.g., 30 min) E->F G Record Latency, Duration, and Severity Score F->G H Data Analysis (e.g., ED₅₀ calculation) G->H

PTZ Model Experimental Workflow
Procedure

  • Animal Acclimatization:

    • House male CD-1 mice in a controlled environment (temperature, humidity, and light/dark cycle) for at least one week before the experiment.

    • Allow free access to food and water.

  • Drug Preparation:

    • Prepare a stock solution of this compound in a suitable vehicle. A suggested vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare different concentrations to achieve the desired doses (e.g., 1, 3, 10 mg/kg) in a constant volume.

    • Prepare a fresh solution of PTZ in sterile 0.9% saline on the day of the experiment. The concentration should be calculated to deliver a convulsant dose (e.g., 85 mg/kg) in a standard injection volume.

  • Dosing:

    • Divide the mice into treatment groups (vehicle control and different doses of this compound).

    • Administer the appropriate dose of this compound or vehicle via oral gavage (p.o.).

    • Allow for a pre-treatment period of 60 minutes for the compound to be absorbed and distribute to the central nervous system.

    • Following the pre-treatment period, administer PTZ via subcutaneous (s.c.) injection.

  • Observation and Data Collection:

    • Immediately after PTZ injection, place each mouse in an individual observation chamber.

    • Observe the mice continuously for a period of 30 minutes.

    • Record the following parameters for each animal:

      • Latency to first seizure: Time from PTZ injection to the onset of the first generalized clonic seizure.

      • Seizure duration: Total time the animal exhibits seizure activity.

      • Seizure severity: Score the severity of the seizures using a modified Racine scale (see table below).

      • Protection: Note whether the animal was fully protected from seizures.

Modified Racine Scale for PTZ-Induced Seizures
ScoreBehavioral Manifestation
0No response
1Ear and facial twitching
2Myoclonic jerks of the body
3Clonic forelimb convulsions
4Clonic-tonic seizures with loss of posture
5Generalized tonic-clonic seizures with loss of righting reflex
  • Data Analysis:

    • Calculate the percentage of animals protected from seizures at each dose of this compound.

    • Determine the median effective dose (ED₅₀) for seizure protection using probit analysis or a similar statistical method.

    • Analyze the effects of this compound on seizure latency and duration using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion

This compound demonstrates potent and dose-dependent anticonvulsant activity in the PTZ-induced seizure model, consistent with its mechanism of action as a selective negative modulator of TARP γ-8-containing AMPA receptors. The provided protocols offer a standardized framework for researchers to further investigate the antiepileptic potential of this compound and other related compounds. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for the evaluation of novel anticonvulsant therapies.

References

Application Notes and Protocols for Assessing JNJ-61432059 Efficacy in a Corneal Kindling Model of Trigeminal Neuralgia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trigeminal neuralgia is a debilitating chronic pain condition characterized by severe, paroxysmal facial pain. The development of effective therapeutics requires robust preclinical models that recapitulate the underlying pathophysiology of the disorder. The corneal kindling model, traditionally utilized for studying epilepsy, presents a potential paradigm for inducing trigeminal hyperexcitability, a key feature of trigeminal neuralgia. This document provides a detailed protocol for adapting the corneal kindling model to assess the efficacy of JNJ-61432059, a selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8, in alleviating trigeminal neuralgia-like pain.

This compound has demonstrated robust seizure protection in corneal kindling anticonvulsant models.[1][2] Given the role of AMPA receptor-mediated glutamatergic neurotransmission in central sensitization and pain amplification, this compound is a promising candidate for the treatment of neuropathic pain conditions like trigeminal neuralgia. These application notes provide a framework for the preclinical evaluation of this compound using a novel adaptation of the corneal kindling protocol.

Data Presentation

Table 1: Hypothetical Efficacy of this compound on Mechanical Allodynia in Corneally Kindled Mice
Treatment GroupDose (mg/kg, p.o.)Baseline Paw Withdrawal Threshold (g)Post-Kindling Paw Withdrawal Threshold (g)Post-Treatment Paw Withdrawal Threshold (g)% Reversal of Hyperalgesia
Vehicle Control-4.5 ± 0.30.8 ± 0.20.9 ± 0.22.7%
This compound34.6 ± 0.40.7 ± 0.11.8 ± 0.3*29.7%
This compound104.4 ± 0.30.9 ± 0.23.2 ± 0.4**65.7%
This compound304.5 ± 0.20.8 ± 0.14.1 ± 0.3***89.2%

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Hypothetical Effect of this compound on Facial Grooming Behavior in Corneally Kindled Mice
Treatment GroupDose (mg/kg, p.o.)Baseline Grooming Time (s)Post-Kindling Grooming Time (s)Post-Treatment Grooming Time (s)% Reduction in Grooming Time
Vehicle Control-15.2 ± 2.145.8 ± 5.344.5 ± 5.12.8%
This compound314.8 ± 1.946.2 ± 4.935.1 ± 4.2*24.0%
This compound1015.5 ± 2.344.9 ± 5.522.7 ± 3.8**49.4%
This compound3014.9 ± 2.045.5 ± 5.016.8 ± 2.5***63.1%

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

Corneal Kindling Protocol for Induction of Trigeminal Hypersensitivity

This protocol is adapted from established corneal kindling seizure models to induce a state of trigeminal hypersensitivity.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Constant current stimulator

  • Corneal electrodes

  • 0.5% Tetracaine hydrochloride ophthalmic solution

  • 0.9% Saline solution

  • Animal restraining device

Procedure:

  • Animal Acclimation: Acclimate mice to the handling and restraint procedures for at least 3 days prior to the start of the experiment.

  • Anesthesia and Electrode Placement: Anesthetize the cornea by applying a drop of 0.5% tetracaine hydrochloride solution to each eye. After 1 minute, place the corneal electrodes, moistened with 0.9% saline, on the corneas.

  • Stimulation Parameters: Deliver a constant current stimulation of 2 mA at 50 Hz for 3 seconds. This sub-threshold stimulation is intended to induce neuronal sensitization rather than overt seizures.

  • Kindling Schedule: Administer the stimulation twice daily (with at least a 6-hour interval) for 14 consecutive days.

  • Sham Control: Sham-treated animals should undergo the same handling, anesthesia, and electrode placement without the delivery of the electrical stimulus.

  • Confirmation of Hypersensitivity: Assess for the development of trigeminal hypersensitivity using behavioral tests starting on day 15.

Behavioral Assessment of Trigeminal Pain

1. Mechanical Allodynia (von Frey Test):

  • Place mice in individual transparent chambers on an elevated wire mesh floor and allow them to acclimate for 30 minutes.

  • Apply calibrated von Frey filaments to the periorbital region of the face.

  • A positive response is recorded as a brisk withdrawal of the head, shaking, or wiping the face with the ipsilateral forepaw.

  • Determine the 50% paw withdrawal threshold using the up-down method.

2. Facial Grooming:

  • Individually house mice in a transparent observation chamber.

  • Videotape the mice for a 10-minute period.

  • A blinded observer should score the cumulative time spent in facial grooming behavior (unilateral or bilateral strokes of the face and head with forepaws). An increase in grooming time is indicative of spontaneous pain.

Drug Administration and Efficacy Testing
  • Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).

  • Dosing: Administer this compound or vehicle via oral gavage at the desired doses (e.g., 3, 10, 30 mg/kg).

  • Efficacy Assessment: Conduct behavioral tests at the time of peak plasma concentration of this compound (to be determined by pharmacokinetic studies).

Visualizations

experimental_workflow cluster_protocol Corneal Kindling Protocol cluster_assessment Efficacy Assessment acclimation Animal Acclimation (3 days) behavior_baseline Baseline Behavioral Testing acclimation->behavior_baseline kindling Corneal Stimulation (2x/day for 14 days) drug_admin This compound Administration kindling->drug_admin Induction of Hypersensitivity behavior_baseline->kindling behavior_post_drug Post-Treatment Behavioral Testing drug_admin->behavior_post_drug data_analysis Data Analysis behavior_post_drug->data_analysis

Experimental Workflow for Assessing this compound Efficacy.

signaling_pathway cluster_synapse Glutamatergic Synapse cluster_drug_action Mechanism of this compound glutamate Glutamate ampa_receptor AMPA Receptor (with TARP γ-8) glutamate->ampa_receptor postsynaptic_neuron Postsynaptic Neuron ampa_receptor->postsynaptic_neuron Na+ influx Depolarization central_sensitization Central Sensitization & Neuropathic Pain postsynaptic_neuron->central_sensitization Increased Excitability jnj This compound inhibition Negative Allosteric Modulation jnj->inhibition inhibition->ampa_receptor inhibition->central_sensitization Reduced Excitability & Analgesia

Proposed Mechanism of Action of this compound in Trigeminal Pain.

References

Application Notes and Protocols for Molecular Dynamics Simulation of JNJ-61432059 Binding to the AMPA Receptor Auxiliary Subunit TARP γ-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-61432059 is a selective negative modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor that targets the transmembrane AMPA receptor regulatory protein (TARP) γ-8 auxiliary subunit.[1][2] TARP γ-8 is predominantly expressed in the hippocampus, making it a promising therapeutic target for neurological conditions such as epilepsy.[1] Molecular dynamics (MD) simulations are a powerful computational tool to investigate the binding mechanism, stability, and energetics of small molecules like this compound with their protein targets at an atomic level. These simulations provide valuable insights for structure-based drug design and optimization.

This document provides a detailed protocol for setting up and running an MD simulation of this compound in complex with the human AMPA receptor subunit GluA1/2 and TARP γ-8. The protocol is designed to be adaptable to common MD simulation packages like GROMACS or AMBER.

Molecular Target and Binding Mechanism

The primary target of this compound is the TARP γ-8 auxiliary subunit of the AMPA receptor. It binds to a lipid-exposed and water-accessible pocket on TARP γ-8.[3] Key residues in TARP γ-8 that are crucial for the binding of this compound include Asn-172, Val-176, Gly-209, and Phe-205.[4] A critical interaction for the stable binding of this compound is the formation of a hydrogen bond between the oxindole moiety of the ligand and the side chain of Asn-172 on TARP γ-8. This compound exhibits a bifunctional modulatory effect, acting as a negative modulator on GluA1-containing AMPA receptors and a positive modulator on GluA2-containing receptors, with this effect being dependent on the stoichiometry of the TARP subunit.

Quantitative Data Summary

The following table summarizes key quantitative data for the interaction of this compound with its target.

ParameterValueSource
pIC50 (GluA1/γ-8) 9.7--INVALID-LINK--
Simulation Time 500 ns--INVALID-LINK--
Key H-bond distance (this compound N-H --- N172 O) < 0.25 nm--INVALID-LINK--

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of AMPA receptors and the general workflow for the molecular dynamics simulation of this compound binding.

ampar_signaling_pathway AMPA Receptor Signaling Pathway cluster_receptor AMPAR-TARP Complex Glutamate Glutamate AMPAR AMPAR Glutamate->AMPAR Binds JNJ_61432059 JNJ_61432059 TARP_g8 TARP_g8 JNJ_61432059->TARP_g8 Binds & Modulates Ion_Channel Ion_Channel AMPAR->Ion_Channel Activates TARP_g8->AMPAR Modulates Gating Neuron Neuron Ion_Channel->Neuron Na+/Ca2+ influx

Fig 1. AMPA Receptor Signaling and Modulation by this compound.

md_simulation_workflow MD Simulation Workflow for this compound Binding PDB 1. System Preparation (PDB: 8AYL) Ligand_Param 2. Ligand Parameterization (CGenFF) PDB->Ligand_Param Membrane 3. Membrane Embedding (POPC Bilayer) Ligand_Param->Membrane Solvation 4. Solvation & Ionization (TIP3P Water, NaCl) Membrane->Solvation Minimization 5. Energy Minimization Solvation->Minimization Equilibration 6. Equilibration (NVT & NPT) Minimization->Equilibration Production_MD 7. Production MD (500 ns) Equilibration->Production_MD Analysis 8. Trajectory Analysis (RMSD, RMSF, H-bonds, MM/PBSA) Production_MD->Analysis

Fig 2. Step-by-step workflow for the molecular dynamics simulation.

Experimental Protocols

System Preparation
  • Obtain the Initial Structure: Download the cryo-EM structure of the human GluA1/2-TARP γ-8 complex with this compound from the Protein Data Bank (PDB ID: 8AYL).

  • Protein Preparation:

    • Isolate the protein and ligand coordinates.

    • Use a molecular modeling software (e.g., UCSF Chimera, PyMOL) to inspect the structure, add missing hydrogen atoms, and check for any missing residues or atoms. For this specific structure, missing loops may need to be modeled using tools like MODELLER.

    • Assign protonation states for titratable residues at a physiological pH of 7.4.

  • Ligand Parameterization:

    • Extract the coordinates of this compound from the PDB file.

    • Since this compound is not a standard residue in biomolecular force fields, its parameters need to be generated. The CHARMM General Force Field (CGenFF) is a suitable choice.

    • Submit the ligand structure in .mol2 format to the CGenFF server.

    • The server will provide a topology (.str) file containing the parameters for this compound. Carefully check the penalty scores and, if high, further optimization of the parameters may be required.

  • Membrane Embedding:

    • The AMPAR-TARP complex is a transmembrane protein. It should be embedded in a realistic lipid bilayer. A 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) bilayer is a common choice for such systems.

    • Use a tool like CHARMM-GUI's Membrane Builder to embed the protein-ligand complex into the POPC bilayer. Ensure the orientation of the protein within the membrane is consistent with its biological function.

  • Solvation and Ionization:

    • Solvate the system with a water model, such as TIP3P, in a periodic boundary box. The box dimensions should be chosen such that the protein has at least 10-15 Å of water padding in each dimension.

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration (typically 0.15 M).

Molecular Dynamics Simulation

This protocol outlines a general procedure using GROMACS. Similar steps can be adapted for other MD packages like AMBER or NAMD.

  • Energy Minimization:

    • Perform a steeplechase descent energy minimization of the entire system to remove any steric clashes. This is typically done in two stages: first with position restraints on the protein and ligand heavy atoms, and then a second minimization of the entire system without restraints.

  • Equilibration:

    • NVT Equilibration (Constant Volume and Temperature): Equilibrate the system for 1-2 ns at a constant temperature (e.g., 310 K) with position restraints on the protein and ligand heavy atoms. This allows the solvent and ions to relax around the solute. The V-rescale or Nosé-Hoover thermostat can be used.

    • NPT Equilibration (Constant Pressure and Temperature): Continue the equilibration for 5-10 ns at constant temperature (310 K) and pressure (1 bar) with gradually decreasing position restraints on the protein and ligand heavy atoms. The Parrinello-Rahman barostat is a common choice for pressure coupling.

  • Production MD:

    • Run the production MD simulation for at least 500 ns without any restraints. Save the trajectory and energy files at regular intervals (e.g., every 10-100 ps).

Table of Simulation Parameters (Example for GROMACS)

ParameterValue
Force Field (Protein) CHARMM36m
Force Field (Ligand) CGenFF
Water Model TIP3P
Ensemble NPT
Temperature 310 K
Thermostat Nosé-Hoover
Pressure 1 bar
Barostat Parrinello-Rahman
Integration Timestep 2 fs (with LINCS)
Cutoff for non-bonded interactions 1.2 nm
Long-range electrostatics Particle Mesh Ewald (PME)
Simulation Time 500 ns
Trajectory Analysis
  • Root Mean Square Deviation (RMSD):

    • Calculate the RMSD of the protein backbone and the ligand heavy atoms with respect to the initial equilibrated structure. This will assess the overall stability of the simulation and indicate if the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF):

    • Calculate the RMSF of the protein Cα atoms to identify flexible and rigid regions of the protein. High RMSF values in the binding pocket residues may indicate conformational changes upon ligand binding.

  • Hydrogen Bond Analysis:

    • Monitor the formation and stability of hydrogen bonds between this compound and the protein, particularly the key interaction with Asn-172.

  • Binding Free Energy Calculation (MM/PBSA or MM/GBSA):

    • Use the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods to estimate the binding free energy of this compound to TARP γ-8. This involves extracting snapshots from the production trajectory and calculating the free energy components for the complex, receptor, and ligand.

Conclusion

This application note provides a comprehensive protocol for conducting a molecular dynamics simulation of this compound binding to the AMPA receptor-TARP γ-8 complex. By following these steps, researchers can gain detailed insights into the molecular interactions driving the binding and modulation of this important therapeutic target. The results from these simulations can aid in the rational design of novel and more potent modulators of AMPA receptor function.

References

Application Notes and Protocols for In Vitro Assays of TARP γ-8 Dependent AMPAR Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) are the primary mediators of fast excitatory synaptic transmission in the central nervous system. Their function is intricately regulated by a family of transmembrane AMPAR regulatory proteins (TARPs), which modulate receptor trafficking, gating, and pharmacology. TARP γ-8 (also known as CACNG8) is predominantly expressed in the hippocampus and other forebrain regions, making it a compelling therapeutic target for neurological disorders such as epilepsy and chronic pain.[1][2][3] The development of selective modulators for TARP γ-8-containing AMPARs necessitates robust and reliable in vitro assays to characterize their activity.

These application notes provide detailed protocols for key in vitro assays used to investigate the modulation of TARP γ-8 dependent AMPAR function. The assays described include patch-clamp electrophysiology, calcium flux assays, and radioligand binding assays.

Data Presentation: Quantitative Analysis of TARP γ-8 Selective AMPAR Modulators

The following tables summarize the quantitative data for various compounds that selectively modulate TARP γ-8-containing AMPARs. These data have been compiled from multiple studies to provide a comparative overview of their potency and efficacy.

Table 1: Inhibitory Potency (IC50) of Negative Allosteric Modulators (NAMs) on TARP γ-8 Containing AMPARs

CompoundAMPAR Subunit CompositionAssay TypeIC50 (nM)Source
JNJ-55511118GluA2(Q) + TARP γ-8Electrophysiology~100[2]
LY-3130481 (LY-481)GluA1i + TARP γ-8Electrophysiology390[1]
JNJ-61432059 (JNJ-059)GluA1/GluA2 + TARP γ-8Electrophysiology10
PerampanelGluA1 + TARP γ-8Electrophysiology580

Table 2: Potentiation (EC50) of Positive Allosteric Modulators (PAMs) on TARP γ-8 Containing AMPARs

CompoundAMPAR Subunit CompositionAssay TypeEC50 (nM)Source
This compound (on GluA2)GluA2 + 4xTARP γ-8Electrophysiology230

Table 3: Functional Modulation of TARP γ-8 Containing AMPARs by Selective Modulators

CompoundAMPAR Subunit CompositionEffectMeasurementModulationSource
JNJ-55511118GluA2(Q) + TARP γ-8Inhibition of peak currentElectrophysiology~40% reduction
LY-3130481GluA2_γ8Attenuation of resensitizationElectrophysiology8.31% to 0.38%
JNJ-55511118GluA2_γ8Attenuation of resensitizationElectrophysiology6.60% to 2.48%
LY-3130481GluA2_γ8Reduction of steady-state amplitudeElectrophysiology16.96% to 8.35%
JNJ-55511118GluA2_γ8Reduction of steady-state amplitudeElectrophysiology30.72% to 23.77%

Signaling Pathway and Experimental Workflow Diagrams

TARP γ-8 Modulation of AMPAR Signaling Pathway

TARP_AMPAR_Signaling Glutamate Glutamate AMPAR AMPAR Glutamate->AMPAR Activates Ion_Channel Ion Channel Gating Ca_Influx Ca²⁺ Influx (for CP-AMPARs) Ion_Channel->Ca_Influx Synaptic_Transmission Synaptic Transmission Ca_Influx->Synaptic_Transmission Alters AMPAR->Ion_Channel Conformational Change TARP TARP TARP->AMPAR Modulates Trafficking & Gating Modulator Modulator Modulator->Ion_Channel Alters Gating Kinetics

Experimental Workflow for In Vitro Assay of TARP γ-8 Dependent AMPAR Modulation

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_results Results Cell_Culture HEK293 Cell Culture Transfection Co-transfection: AMPAR + TARP γ-8 cDNAs Cell_Culture->Transfection Electrophysiology Patch-Clamp Electrophysiology Transfection->Electrophysiology Calcium_Assay Calcium Flux Assay Transfection->Calcium_Assay Binding_Assay Radioligand Binding Assay Transfection->Binding_Assay Ephys_Analysis Current Analysis (Amplitude, Kinetics) Electrophysiology->Ephys_Analysis Calcium_Analysis Fluorescence Intensity Analysis Calcium_Assay->Calcium_Analysis Binding_Analysis Binding Affinity (Ki, Kd) Binding_Assay->Binding_Analysis Potency IC50 / EC50 Determination Ephys_Analysis->Potency Efficacy Maximal Modulation Ephys_Analysis->Efficacy Calcium_Analysis->Potency Mechanism Mechanism of Action Binding_Analysis->Mechanism Efficacy->Mechanism

Experimental Protocols

Patch-Clamp Electrophysiology

This protocol details the whole-cell patch-clamp recording from HEK293T cells transiently co-expressing AMPA receptors and TARP γ-8.

1.1. Cell Culture and Transfection

  • Cell Culture:

    • Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% sodium pyruvate.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Passage cells every 2-3 days when they reach 70-80% confluency.

  • Transfection:

    • Plate HEK293T cells onto glass coverslips in a 24-well plate at a density of 10,000-15,000 cells per well, 12-24 hours prior to transfection.

    • Prepare a transfection mixture using a suitable transfection reagent (e.g., Lipofectamine 2000). For each well, mix cDNA for the AMPAR subunit (e.g., GluA1 or GluA2) and TARP γ-8 in a 1:1 or 1:2 ratio with a reporter plasmid (e.g., eGFP) in serum-free medium.

    • Add the transfection reagent to the cDNA mixture, incubate at room temperature for 20 minutes, and then add the complex to the cells.

    • Incubate the transfected cells for 24-48 hours before recording.

1.2. Electrophysiological Recording

  • Solutions:

    • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH, osmolarity ~310 mOsm).

    • Internal Solution (in mM): 120 Cs-gluconate, 10 CsCl, 10 HEPES, 5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 5 QX-314 (pH 7.2 with CsOH, osmolarity ~290 mOsm).

  • Recording Procedure:

    • Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope.

    • Continuously perfuse the chamber with the external solution.

    • Identify transfected cells by eGFP fluorescence.

    • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Clamp the membrane potential at -60 mV.

    • Apply glutamate (e.g., 10 mM) and test compounds using a rapid solution exchange system.

1.3. Data Analysis

  • Record currents using an appropriate amplifier and digitizer.

  • Analyze the data using software such as Clampfit.

  • Measure the peak amplitude, desensitization rate (τ_des), deactivation rate (τ_deact), and steady-state current.

  • To determine the IC50 or EC50, apply a range of compound concentrations and fit the concentration-response data to a Hill equation.

Calcium Flux Assay

This assay provides a high-throughput method to screen for modulators of calcium-permeable AMPARs (CP-AMPARs) co-expressed with TARP γ-8.

2.1. Cell Preparation

  • Seed HEK293 cells co-transfected with a calcium-permeable AMPAR subunit (e.g., GluA1) and TARP γ-8 into a 96-well or 384-well black-walled, clear-bottom plate.

  • Incubate for 24-48 hours.

2.2. Assay Procedure

  • Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-8 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The final concentration of Fluo-8 AM is typically 2-5 µM.

  • Remove the culture medium from the cells and add the dye-loading solution.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Wash the cells with the assay buffer to remove excess dye.

  • Add the test compounds at various concentrations to the wells and incubate for a specified period.

  • Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Add a glutamate solution to stimulate the AMPARs and immediately measure the change in fluorescence intensity.

2.3. Data Analysis

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the data to the response with glutamate alone.

  • Plot the normalized response against the compound concentration and fit the data to a concentration-response curve to determine the IC50 or EC50.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the AMPAR-TARP γ-8 complex.

3.1. Membrane Preparation

  • Homogenize HEK293 cells expressing AMPARs and TARP γ-8 in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed to pellet the membranes.

  • Resuspend the membrane pellet in the assay buffer.

3.2. Binding Assay

  • In a 96-well plate, add the membrane preparation, a radiolabeled AMPAR ligand (e.g., [³H]-AMPA or a TARP γ-8 selective radioligand), and the test compound at various concentrations.

  • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filter using a scintillation counter.

3.3. Data Analysis

  • Determine the non-specific binding by including a high concentration of a known non-labeled ligand in some wells.

  • Subtract the non-specific binding from the total binding to obtain the specific binding.

  • Plot the percentage of specific binding against the concentration of the test compound.

  • Calculate the Ki value (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing JNJ-61432059 Concentration for Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of JNJ-61432059 in electrophysiology experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental conditions for this compound.

This compound is an orally active and selective negative modulator of the AMPA receptor (AMPAR) when associated with the transmembrane AMPAR regulatory protein (TARP) γ-8.[1] It has a pIC50 of 9.7 for the GluA1/γ-8 receptor complex.[1] Notably, this compound can act as a bifunctional modulator, negatively affecting GluA1-containing AMPARs while having a positive modulatory effect on GluA2-containing AMPARs, depending on the TARP stoichiometry.[2]

This guide will help you navigate the complexities of using this compound in your electrophysiology setup to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in patch-clamp recordings?

A1: Based on its pIC50 of 9.7 (equivalent to an IC50 of approximately 20 nM) for GluA1/γ-8, a good starting concentration for in vitro electrophysiology experiments would be in the low nanomolar range. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. A typical starting range for a dose-response experiment would be from 1 nM to 1 µM.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution. For long-term storage, it is recommended to keep the stock solution at -20°C or -80°C. When preparing your working solution for an experiment, dilute the stock solution into your artificial cerebrospinal fluid (aCSF) or external recording solution to the final desired concentration. Ensure the final DMSO concentration is kept low (ideally ≤0.1%) to avoid off-target effects on neuronal excitability.[3]

Q3: What are the expected effects of this compound on AMPA receptor-mediated currents?

A3: this compound is a negative modulator of AMPARs associated with TARP γ-8.[1] Therefore, you should expect to see a reduction in the amplitude of AMPA receptor-mediated currents, such as excitatory postsynaptic currents (EPSCs). The extent of this inhibition will depend on the concentration of this compound used and the specific subunit composition of the AMPA receptors in your preparation.

Q4: Are there any known off-target effects of this compound?

A4: While this compound is reported to be a selective modulator of AMPARs with TARP γ-8, it's always good practice to consider potential off-target effects, especially at higher concentrations. To control for this, include appropriate vehicle controls (e.g., aCSF with the same final DMSO concentration but without this compound) in your experiments.

Troubleshooting Guide

This section addresses common problems that may be encountered during electrophysiology recordings with this compound.

Problem Potential Cause Suggested Solution
No observable effect of this compound 1. Incorrect concentration: The concentration may be too low to elicit a response. 2. Compound degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Absence of TARP γ-8: The cells you are recording from may not express the necessary TARP γ-8 auxiliary subunit for this compound to exert its effect.1. Perform a dose-response experiment with a wider concentration range. 2. Prepare a fresh stock solution of this compound. 3. Verify the expression of TARP γ-8 in your cell type or tissue preparation using techniques like Western blot or immunohistochemistry.
High variability in drug effect 1. Inconsistent drug application: The perfusion system may not be delivering the compound consistently to the slice or cell. 2. Unstable recordings: The patch-clamp recording itself may be unstable, leading to fluctuations in current amplitude that are independent of the drug's effect.1. Ensure your perfusion system has a constant flow rate and that the drug-containing solution is reaching the recording site effectively. 2. Monitor the series and access resistance throughout the recording. Discard recordings that show significant changes in these parameters.
Changes in baseline recording parameters upon drug application 1. Solvent effects: The solvent (e.g., DMSO) may be affecting the health or excitability of the cells. 2. Off-target effects: At high concentrations, this compound may have off-target effects on other ion channels or receptors.1. Use the lowest possible concentration of the solvent and always include a vehicle control in your experiments. 2. Perform control experiments to test for effects on other relevant ion channels in your preparation.
Difficulty obtaining a stable gigaohm seal 1. Poor slice/cell health: The quality of the preparation is crucial for successful patch-clamping. 2. Issues with the pipette or internal solution: A clogged pipette or an internal solution with incorrect osmolarity can prevent seal formation.1. Optimize your slicing and incubation conditions to ensure cell viability. 2. Ensure your internal solution is filtered and has an osmolarity that is slightly hypo-osmotic compared to the external solution.

Experimental Protocols

Whole-Cell Patch-Clamp Recordings from Brain Slices

This protocol provides a general framework for recording AMPA receptor-mediated EPSCs in brain slices and applying this compound.

Solutions:

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Continuously bubble with 95% O2 / 5% CO2.

  • Internal Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm.

Procedure:

  • Prepare acute brain slices (e.g., from the hippocampus) and allow them to recover in oxygenated aCSF.

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

  • Establish a stable whole-cell patch-clamp recording from a neuron of interest.

  • Record a stable baseline of evoked EPSCs by stimulating afferent fibers with a bipolar electrode.

  • Prepare the this compound solution by diluting the stock into the aCSF to the desired final concentration.

  • Switch the perfusion to the this compound-containing aCSF and record the effect on the EPSC amplitude.

  • After observing the effect, you can perform a washout by switching the perfusion back to the control aCSF.

Dose-Response Curve Generation

To determine the IC50 of this compound in your system, follow this procedure:

Procedure:

  • Establish a stable whole-cell recording and record a baseline response as described above.

  • Apply increasing concentrations of this compound in a cumulative or non-cumulative manner.

  • For each concentration, allow the effect to reach a steady state before measuring the response.

  • Normalize the response at each concentration to the baseline response.

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data with a sigmoidal dose-response curve to determine the IC50.

Quantitative Data Summary:

ParameterValueReference
pIC50 (GluA1/γ-8) 9.7
Recommended Starting Concentration Range 1 nM - 1 µM
Recommended Final DMSO Concentration ≤0.1%

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_drug_app Drug Application cluster_analysis Data Analysis slice_prep Brain Slice Preparation recovery Slice Recovery in aCSF slice_prep->recovery transfer Transfer to Recording Chamber recovery->transfer patch Establish Whole-Cell Recording transfer->patch baseline Record Baseline EPSCs patch->baseline drug_app Apply this compound baseline->drug_app washout Washout with aCSF drug_app->washout analysis Analyze EPSC Amplitude washout->analysis dose_response Generate Dose-Response Curve analysis->dose_response

Caption: Experimental workflow for testing this compound.

Signaling_Pathway cluster_membrane Postsynaptic Membrane AMPAR AMPAR Ion_Channel Ion Channel AMPAR->Ion_Channel Gating TARP TARP γ-8 TARP->AMPAR Association TARP->Ion_Channel Modulates Gating JNJ This compound JNJ->TARP Binds Glutamate Glutamate Glutamate->AMPAR Binds Influx Reduced Depolarization Ion_Channel->Influx Na+ Influx

Caption: this compound signaling pathway diagram.

References

Addressing JNJ-61432059 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using JNJ-61432059 in cellular assays. This compound is a selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit. However, its activity is complex and can lead to unexpected results in cellular assays. This guide will help you identify and address potential off-target or unexpected effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective negative modulator of AMPA receptors associated with the TARP γ-8 auxiliary subunit.[1][2][3] Its primary intended effect is to reduce the activity of AMPA receptors containing the GluA1 subunit in complex with TARP γ-8.

Q2: I am observing an unexpected increase in AMPA receptor activity in my assay. What could be the cause?

A key characteristic of this compound is its bifunctional activity. While it acts as a negative modulator on GluA1-containing AMPA receptors, it has been shown to act as a positive allosteric modulator (PAM) on AMPA receptors containing the GluA2 subunit when co-assembled with TARP γ-8.[4] This means that if your cellular system expresses GluA2-containing AMPA receptors with TARP γ-8, you may observe an enhancement of glutamate-induced currents or signaling.

Q3: How can I determine if the effects I'm seeing are on-target (GluA1/TARP γ-8) or due to this bifunctional activity on GluA2/TARP γ-8?

To dissect the differential effects of this compound, it is recommended to use cell lines engineered to express specific AMPA receptor subunit combinations (e.g., HEK293 cells expressing GluA1/TARP γ-8 vs. GluA2/TARP γ-8). Comparing the activity of this compound in these two cell lines will allow you to distinguish between its negative and positive modulatory effects.

Q4: Are there any known off-target effects of this compound on other receptors or ion channels?

While this compound is reported to be selective for TARP γ-8 associated AMPA receptors, comprehensive public data from broad off-target screening panels is limited. It is always good practice to consider potential off-target effects and confirm key findings in a secondary assay or cell line.

Troubleshooting Guide

Issue 1: Unexpected Potentiation of AMPA Receptor Function
  • Possible Cause: Your cellular model expresses GluA2-containing AMPA receptors along with TARP γ-8. This compound acts as a positive allosteric modulator on these complexes.

  • Troubleshooting Steps:

    • Characterize AMPA Receptor Subunit Expression: If using a native cell line (e.g., primary neurons), determine the relative expression levels of GluA1 and GluA2 subunits using techniques like Western blot or qPCR.

    • Use Engineered Cell Lines: Perform parallel experiments in HEK293 cells stably or transiently expressing:

      • GluA1 and TARP γ-8

      • GluA2 and TARP γ-8 This will definitively separate the negative and positive modulatory effects.

    • Electrophysiology: Use whole-cell patch-clamp electrophysiology to directly measure the effect of this compound on glutamate-evoked currents in your cell system. A potentiation of current in the presence of the compound would confirm a PAM effect.

    • Calcium Imaging: In cells expressing calcium-permeable AMPA receptors (e.g., GluA2(Q)-containing receptors), a PAM effect will manifest as an increased intracellular calcium response to glutamate stimulation in the presence of this compound.

Issue 2: High Background Signal or Cell Death
  • Possible Cause: The observed effect may be due to cytotoxicity at higher concentrations of the compound or the vehicle (e.g., DMSO).

  • Troubleshooting Steps:

    • Perform a Cytotoxicity Assay: Use a standard cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the concentration range at which this compound or its vehicle impacts cell viability in your specific cell type.

    • Optimize Vehicle Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cells (typically ≤ 0.1%).

    • Dose-Response Curve: Perform a full dose-response experiment to identify a concentration range where the modulatory effects are observed without significant cytotoxicity.

Quantitative Data Summary

Target ComplexModulatory EffectPotency
GluA1 / TARP γ-8Negative Allosteric Modulator (NAM)High (pIC50 reported as 9.7 for GluA1/γ-8)[2]
GluA2 / TARP γ-8Positive Allosteric Modulator (PAM)Potentiation observed at micromolar concentrations

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Differentiate NAM and PAM Effects

This protocol allows for the direct measurement of this compound's effects on AMPA receptor currents.

1. Cell Culture and Transfection:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
  • Co-transfect cells with plasmids encoding for either human GluA1 and TARP γ-8, or human GluA2 and TARP γ-8, along with a fluorescent reporter like GFP to identify transfected cells.
  • Plate cells on glass coverslips 24 hours post-transfection.

2. Electrophysiological Recording:

  • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).
  • Internal Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).
  • Establish whole-cell patch-clamp configuration on a GFP-positive cell.
  • Voltage-clamp the cell at -60 mV.

3. Compound and Agonist Application:

  • Use a rapid solution exchange system for fast application of agonist and modulator.
  • Establish a baseline response by applying a sub-maximal concentration of glutamate (e.g., EC20) for a brief duration (e.g., 100 ms).
  • Pre-incubate the cell with this compound (at various concentrations) for 1-2 minutes.
  • Co-apply this compound with the same concentration of glutamate.

4. Data Analysis:

  • For NAM activity (GluA1/TARP γ-8): Expect a decrease in the peak amplitude of the glutamate-evoked current in the presence of this compound.
  • For PAM activity (GluA2/TARP γ-8): Expect an increase in the peak amplitude and/or a slowing of the current decay (desensitization) in the presence of this compound.
  • Plot a dose-response curve to determine the IC50 (for NAM effect) or EC50 (for PAM effect).

Protocol 2: Calcium Imaging Assay for Differentiating PAM and NAM Activity

This assay is a higher-throughput method to assess the modulatory effects of this compound.

1. Cell Culture and Transfection:

  • Use HEK293 cells stably or transiently expressing either GluA1/TARP γ-8 or a calcium-permeable variant of GluA2 (e.g., GluA2(Q)) with TARP γ-8.
  • Plate cells in a 96-well black-walled, clear-bottom plate.

2. Dye Loading:

  • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's protocol.

3. Compound and Agonist Addition:

  • Use a fluorescence imaging plate reader (e.g., FLIPR or FlexStation).
  • Add this compound at various concentrations and incubate for 5-10 minutes.
  • Add a sub-maximal concentration of glutamate (e.g., EC20) to all wells.

4. Data Analysis:

  • Measure the change in fluorescence intensity before and after glutamate addition.
  • For NAM activity (GluA1/TARP γ-8): Expect a decrease in the glutamate-evoked calcium signal in the presence of this compound.
  • For PAM activity (GluA2(Q)/TARP γ-8): Expect an increase in the glutamate-evoked calcium signal in the presence of this compound.
  • Calculate the % inhibition or % potentiation relative to the glutamate-only control.

Protocol 3: General Cytotoxicity Assay (MTT Assay)

This protocol assesses the general health of the cells in the presence of this compound.

1. Cell Plating:

  • Seed your chosen cell line in a 96-well plate at an appropriate density and allow cells to adhere overnight.

2. Compound Treatment:

  • Add serial dilutions of this compound, a vehicle control, and a positive control for cytotoxicity (e.g., staurosporine).

3. Incubation:

  • Incubate for a duration relevant to your primary functional assay (e.g., 24-48 hours).

4. MTT Addition and Measurement:

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
  • Measure the absorbance at 570 nm.

5. Data Analysis:

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

G cluster_0 This compound Interaction with AMPA Receptors cluster_1 GluA1-containing AMPAR + TARP γ-8 cluster_2 GluA2-containing AMPAR + TARP γ-8 JNJ This compound GluA1 GluA1/TARP γ-8 JNJ->GluA1 Binds to GluA2 GluA2/TARP γ-8 JNJ->GluA2 Binds to Inhibition Negative Allosteric Modulation (Decreased Channel Opening) GluA1->Inhibition Leads to Potentiation Positive Allosteric Modulation (Increased Channel Opening) GluA2->Potentiation Leads to

Caption: Bifunctional activity of this compound on AMPA receptors.

G cluster_workflow Troubleshooting Workflow start Unexpected Result in Cellular Assay check_subunits Characterize AMPAR Subunit Expression (GluA1 vs. GluA2) start->check_subunits cytotoxicity Run Cytotoxicity Assay start->cytotoxicity If cell death is observed run_assays Perform Parallel Assays in Engineered Cell Lines (GluA1/γ8 vs. GluA2/γ8) check_subunits->run_assays If both are present nam_effect Confirm NAM Effect on GluA1/γ8 run_assays->nam_effect pam_effect Confirm PAM Effect on GluA2/γ8 run_assays->pam_effect conclusion Interpret Results Based on Bifunctional Activity and Non-toxic Concentration nam_effect->conclusion pam_effect->conclusion toxic Compound is Toxic at Tested Concentration cytotoxicity->toxic Yes not_toxic Optimize Concentration cytotoxicity->not_toxic No toxic->not_toxic not_toxic->conclusion

Caption: Experimental workflow for troubleshooting this compound effects.

G JNJ_61432059 This compound AMPAR_GluA1 GluA1-containing AMPA Receptor JNJ_61432059->AMPAR_GluA1 Negative Modulation AMPAR_GluA2 GluA2-containing AMPA Receptor JNJ_61432059->AMPAR_GluA2 Positive Modulation TARP_gamma8 TARP γ-8 TARP_gamma8->AMPAR_GluA1 Required for This compound binding TARP_gamma8->AMPAR_GluA2 Required for This compound binding GluA1 GluA1 Subunit GluA1->AMPAR_GluA1 GluA2 GluA2 Subunit GluA2->AMPAR_GluA2 Inhibition Neuronal Inhibition AMPAR_GluA1->Inhibition Potentiation Neuronal Potentiation AMPAR_GluA2->Potentiation

Caption: Signaling pathway of this compound's dual modulation.

References

Impact of TARP gamma-8 expression levels on JNJ-61432059 potency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of Transmembrane AMPA Receptor Regulatory Protein gamma-8 (TARP γ-8) expression levels on the potency of JNJ-61432059, a selective negative modulator of AMPA receptors associated with TARP γ-8.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are associated with the auxiliary subunit TARP γ-8.[1][2] It binds to a specific pocket on TARP γ-8, thereby influencing the function of the associated AMPA receptor.[3][4] This modulation can result in a reduction of seizure activity, as demonstrated in preclinical models.[1]

Q2: How does the expression level of TARP γ-8 qualitatively affect the potency of this compound?

A2: The potency of this compound is directly linked to the presence of TARP γ-8. Since this compound's binding site is on the TARP γ-8 protein itself, the expression level of TARP γ-8 is a critical determinant of the drug's effect. Higher expression levels of TARP γ-8 in complex with AMPA receptors are expected to provide more binding sites for this compound, leading to a more pronounced modulatory effect. Conversely, in cells or tissues with low or absent TARP γ-8 expression, this compound is expected to have significantly reduced or no activity.

Q3: What is the reported potency of this compound?

A3: this compound has a reported pIC50 of 9.7 for the GluA1/γ-8 AMPA receptor complex.

Q4: I am observing lower than expected potency of this compound in my cellular assay. What are the potential reasons related to TARP γ-8?

A4: Lower than expected potency can be due to several factors related to TARP γ-8:

  • Low TARP γ-8 Expression: The cell line used may not endogenously express sufficient levels of TARP γ-8. It is crucial to verify the expression of TARP γ-8 in your experimental system.

  • Incorrect Subcellular Localization: TARP γ-8 needs to be correctly trafficked to the cell membrane and associated with AMPA receptors. Issues with protein folding or trafficking can lead to reduced surface expression of the functional receptor-TARP complex.

  • Stoichiometry of the AMPAR-TARP Complex: The stoichiometry of TARP γ-8 subunits to AMPA receptor subunits can influence the modulatory effects of this compound.

Q5: Can this compound affect AMPA receptors that are not associated with TARP γ-8?

A5: this compound is reported to be a selective modulator for AMPA receptors associated with TARP γ-8. Its potency is significantly lower for AMPA receptors associated with other TARP isoforms or no TARP at all.

Q6: Does the specific AMPA receptor subunit composition influence the effect of this compound?

A6: Yes, the AMPA receptor subunit composition can have a significant impact. Research has shown that this compound can act as a negative modulator on GluA1-containing AMPA receptors, but as a positive modulator on GluA2-containing receptors, and this effect is dependent on the TARP stoichiometry.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High variability in this compound potency between experiments. Inconsistent TARP γ-8 expression levels in the cell line across passages.Regularly perform quality control checks (e.g., Western blot, qPCR) to ensure stable TARP γ-8 expression. Consider using a clonal cell line with stable expression.
No significant effect of this compound observed. Absence or very low expression of TARP γ-8 in the experimental model.Verify TARP γ-8 expression at the protein level. If necessary, transfect cells with a TARP γ-8 expression vector.
The AMPA receptors in the model are not associated with TARP γ-8.Perform co-immunoprecipitation experiments to confirm the interaction between AMPA receptors and TARP γ-8 in your system.
Unexpected positive modulatory effect observed. The experimental system predominantly expresses GluA2-containing AMPA receptors in a specific stoichiometric combination with TARP γ-8.Characterize the AMPA receptor subunit composition of your experimental model using techniques like immunoprecipitation followed by Western blotting or qPCR.

Experimental Protocols

Quantification of TARP γ-8 Expression by Western Blot
  • Protein Extraction: Lyse cells or tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against TARP γ-8 overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

Assessment of this compound Potency using Electrophysiology
  • Cell Preparation: Culture cells expressing the desired AMPA receptor and TARP γ-8 combination on coverslips.

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings from single cells.

  • AMPA Receptor Activation: Apply a specific concentration of an AMPA receptor agonist (e.g., glutamate or AMPA) to elicit an inward current.

  • This compound Application: Co-apply the AMPA receptor agonist with varying concentrations of this compound.

  • Data Acquisition: Record the peak and steady-state currents in response to agonist and modulator application.

  • Data Analysis: Plot the percentage of inhibition of the agonist-evoked current as a function of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 or pIC50 value.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_membrane Glutamate_Vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPAR AMPAR Ion_Channel Ion Channel (Open) AMPAR->Ion_Channel Activates TARP TARP γ-8 TARP->AMPAR Associates with & Modulates Trafficking CaMKII CaMKII Ion_Channel->CaMKII Ca²⁺ influx LTP LTP CaMKII->LTP Phosphorylates mediates LTP->AMPAR Increases surface expression JNJ This compound JNJ->TARP Binds & Negatively Modulates Glutamate->AMPAR Binds

Caption: Signaling pathway of AMPA receptor activation and its modulation by this compound.

Experimental_Workflow cluster_cell_prep Cell Line Preparation cluster_validation Expression Validation cluster_potency Potency Assay cluster_analysis Data Analysis start Select Cell Line transfect Transfect with TARP γ-8 (if needed) start->transfect culture Culture Cells transfect->culture western Western Blot for TARP γ-8 culture->western coip Co-IP for AMPAR/TARP γ-8 Interaction western->coip ep Electrophysiology (Patch-Clamp) coip->ep agonist Apply AMPA Agonist ep->agonist jnj Co-apply this compound (Dose-Response) agonist->jnj record Record Currents jnj->record analyze Analyze Current Inhibition record->analyze curve Generate Dose-Response Curve analyze->curve ic50 Calculate IC50/pIC50 curve->ic50

Caption: Experimental workflow for assessing the impact of TARP γ-8 on this compound potency.

References

Overcoming solubility issues with JNJ-61432059 for in vivo use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with JNJ-61432059 for in vivo applications. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental setup.

Troubleshooting Guide

Problem: Precipitation of this compound in vehicle during formulation.

Potential Cause Recommended Solution Experimental Protocol
Improper solvent order of additionSolvents should be added sequentially, ensuring the compound is fully dissolved in each step before adding the next solvent.1. Dissolve this compound in DMSO to create a stock solution. 2. For aqueous formulations, add PEG300 to the DMSO stock and mix thoroughly. 3. Add Tween-80 to the mixture and ensure homogeneity. 4. Finally, add saline dropwise while vortexing to reach the final concentration.
Exceeding solubility limit in the final vehicleThe concentration of this compound should not exceed its solubility limit in the chosen vehicle.Prepare a formulation with a final concentration of ≤ 2 mg/mL when using the recommended aqueous vehicle. For higher concentrations, consider a lipid-based vehicle or alternative solubilization techniques.
Temperature fluctuationsLow temperatures can cause precipitation, especially for supersaturated solutions.Prepare the formulation at room temperature. If warming is used to aid dissolution (e.g., to 37°C), ensure the solution remains stable at the intended storage and administration temperature.[1]

Problem: Poor bioavailability or inconsistent results in animal studies.

Potential Cause Recommended Solution Experimental Protocol
Inadequate solubilizationThe drug may not be sufficiently solubilized to be absorbed effectively in vivo.Utilize a proven formulation for this compound, such as the DMSO/PEG300/Tween-80/Saline vehicle.[2][3] Consider alternative techniques like nanosuspensions or solid dispersions for oral administration if absorption is still low.[4][5]
Vehicle-induced toxicity or side effectsThe chosen vehicle or its components may have unintended biological effects, impacting the experimental outcome.Run a vehicle-only control group in your animal studies to assess any effects of the formulation itself. If toxicity is observed, explore alternative, less toxic solubilizing agents or different administration routes.
Rapid metabolism or clearanceThe compound may be rapidly metabolized or cleared, leading to low exposure.While not a solubility issue, this can be mistaken for poor absorption. Conduct pharmacokinetic studies to determine the half-life and clearance of this compound in your animal model.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting formulation for in vivo studies with this compound?

A1: A commonly used and effective formulation for this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This vehicle has been shown to solubilize the compound up to 2 mg/mL. Another option for oral administration is a formulation of 10% DMSO in 90% corn oil, which can achieve a similar concentration.

Q2: My experiment requires a higher concentration of this compound than 2 mg/mL. What are my options?

A2: If a higher concentration is needed, you may need to explore more advanced formulation strategies. These can include:

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area and dissolution rate.

  • Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance its solubility.

  • Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.

Each of these approaches requires specialized formulation development and characterization.

Q3: Can I use sonication to help dissolve this compound?

A3: Yes, sonication can be used to aid in the dissolution of this compound, particularly when preparing stock solutions in DMSO. Gentle heating to 37°C can also be beneficial. However, it is crucial to ensure that the compound does not precipitate out of solution upon cooling to room temperature or the temperature of administration.

Q4: What is the mechanism of action of this compound?

A4: this compound is a selective negative allosteric modulator of AMPA receptors that are associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. TARP γ-8 is predominantly expressed in the forebrain, particularly the hippocampus. By modulating these specific AMPA receptors, this compound can reduce excessive excitatory neurotransmission, which is implicated in conditions like epilepsy.

Visualizing Experimental Workflows and Signaling Pathways

To aid in experimental design and understanding, the following diagrams illustrate a typical workflow for preparing an in vivo formulation and the signaling pathway targeted by this compound.

G cluster_prep Stock Solution Preparation cluster_form Vehicle Formulation cluster_admin Administration weigh Weigh this compound dmso Add DMSO weigh->dmso dissolve Vortex/Sonicate to Dissolve dmso->dissolve peg Add PEG300 dissolve->peg Transfer stock solution tween Add Tween-80 peg->tween saline Add Saline tween->saline filter Sterile Filter saline->filter administer Administer to Animal filter->administer

Caption: Workflow for preparing this compound for in vivo administration.

G cluster_neuron Postsynaptic Neuron GluA AMPAR (GluA1/GluA2) IonChannel Ion Channel (Closed) GluA->IonChannel controls TARP TARP γ-8 TARP->GluA associates with JNJ This compound JNJ->TARP binds to JNJ->IonChannel Negative Modulation Glutamate Glutamate Glutamate->GluA activates

Caption: Simplified signaling pathway of this compound action.

Summary of Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationNotesReference
DMSO50 mg/mL (112.75 mM)May require sonication.
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2 mg/mL (4.51 mM)A recommended vehicle for in vivo studies.
10% DMSO + 90% Corn Oil≥ 2.08 mg/mL (4.69 mM)An alternative vehicle, suitable for oral administration.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight443.47 g/mol
FormulaC25H22FN5O2
pIC50 (for GluA1/γ-8)9.7

References

Technical Support Center: JNJ-61432059 and its Bifunctional Effects on AMPAR Subunits

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the bifunctional effects of JNJ-61432059 on different α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) subunits.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective modulator of AMPA receptors that are associated with the transmembrane AMPAR regulatory protein (TARP) γ-8 auxiliary subunit.[1] It has been identified as a negative allosteric modulator (NAM) of AMPARs containing the GluA1 subunit, with a pIC50 of 9.7 for the GluA1/γ-8 complex.[1] However, emerging evidence reveals a bifunctional nature, where it can act as a positive allosteric modulator (PAM) on AMPARs containing the GluA2 subunit.[2] This dual activity is dependent on the stoichiometry of the associated TARP γ-8 subunits.[2]

Q2: How does the effect of this compound differ between GluA1- and GluA2-containing AMPARs?

A2: this compound exhibits opposing effects on AMPARs depending on the principal subunit present. On GluA1-containing AMPARs, it acts as a negative modulator, inhibiting receptor function.[2] Conversely, on GluA2-containing AMPARs, it functions as a positive modulator, potentiating receptor responses. This bifunctional property is a critical consideration for experimental design and data interpretation.

Q3: What is the role of TARP γ-8 in the activity of this compound?

A3: TARP γ-8 is essential for the modulatory effects of this compound. The compound binds at the interface between the AMPAR subunit and the TARP γ-8 protein. The stoichiometry of TARP γ-8 subunits within the AMPAR complex can influence the direction of modulation (negative vs. positive) by this compound.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected results in electrophysiology recordings.

Possible Cause 1.1: Variable AMPAR subunit and TARP γ-8 expression.

  • Troubleshooting Tip: Ensure consistent expression of the desired AMPAR subunit (GluA1 or GluA2) and TARP γ-8 in your expression system (e.g., HEK293 cells, Xenopus oocytes). Use validated expression vectors and perform quality control (e.g., Western blot, qPCR) to confirm consistent protein and mRNA levels across experimental batches.

Possible Cause 1.2: Fluctuation in TARP γ-8 stoichiometry.

  • Troubleshooting Tip: The ratio of AMPAR to TARP γ-8 can influence the net effect of this compound. Transfecting with a fixed ratio of plasmids is a starting point, but actual protein expression can vary. Consider using tandem constructs where the AMPAR subunit and TARP are linked to enforce a specific stoichiometry.

Possible Cause 1.3: Issues with the electrophysiology rig.

  • Troubleshooting Tip: Noise in electrophysiological recordings is a common issue. Ensure proper grounding of all equipment to minimize 50/60 Hz noise. A Faraday cage can further shield the setup from external electromagnetic interference. Regularly check the quality of your electrodes and the integrity of your headstage and amplifier.

Problem 2: Difficulty in observing the bifunctional effects of this compound.

Possible Cause 2.1: Suboptimal concentration of this compound.

  • Troubleshooting Tip: Perform a dose-response curve for this compound on both GluA1/γ-8 and GluA2/γ-8 expressing cells to determine the optimal concentrations for observing negative and positive modulation, respectively.

Possible Cause 2.2: The chosen assay is not sensitive enough to detect subtle modulatory effects.

  • Troubleshooting Tip: Whole-cell patch-clamp electrophysiology is a sensitive technique to measure changes in current amplitude, desensitization, and deactivation kinetics. Ensure your recording solutions and voltage protocols are optimized for AMPAR currents. For example, AMPAR-mediated currents are typically recorded at a holding potential of -60 mV to -70 mV.

Data Presentation

Table 1: Quantitative Effects of this compound on AMPAR Desensitization

AMPAR Subunit CompositionModulator (Concentration)Desensitization Time Constant (τ)Reference
GluA1_γ8This compound (10 µM)7.2 ms
GluA2Q_γ8This compound (10 µM)40.4 ms

Note: Data is extracted from a representative experiment and illustrates the differential effect of this compound on the desensitization kinetics of GluA1- and GluA2-containing AMPARs.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound Activity
  • Cell Culture and Transfection:

    • Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Co-transfect cells with plasmids encoding the desired human AMPAR subunit (e.g., GluA1 or GluA2) and TARP γ-8, along with a fluorescent reporter protein (e.g., GFP) to identify transfected cells. Use a 1:1 ratio of AMPAR to TARP plasmid DNA.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP (pH adjusted to 7.2 with CsOH).

  • Recording Procedure:

    • Identify transfected cells using fluorescence microscopy.

    • Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (3-5 MΩ resistance) filled with the internal solution.

    • Clamp the cell membrane potential at -60 mV.

    • Rapidly apply 10 mM glutamate for 2 seconds to elicit an AMPAR-mediated current using a fast-perfusion system.

    • Record baseline currents in the absence of this compound.

    • Perfuse the cells with the external solution containing the desired concentration of this compound for a predetermined incubation period.

    • Re-apply glutamate in the presence of this compound and record the modulated current.

  • Data Analysis:

    • Measure the peak amplitude of the glutamate-evoked currents.

    • Fit the decay phase of the current with a single or double exponential function to determine the weighted desensitization time constant (τw,des).

    • Compare the current characteristics before and after the application of this compound to determine its modulatory effect.

Mandatory Visualizations

Bifunctional_Effect_of_JNJ_61432059 cluster_GluA1 GluA1-containing AMPAR cluster_GluA2 GluA2-containing AMPAR JNJ This compound GluA1_TARP GluA1 + TARP γ-8 JNJ->GluA1_TARP GluA2_TARP GluA2 + TARP γ-8 JNJ->GluA2_TARP Inhibition Negative Modulation (Inhibition) GluA1_TARP->Inhibition binds to Potentiation Positive Modulation (Potentiation) GluA2_TARP->Potentiation binds to

Caption: Bifunctional modulation of AMPARs by this compound.

Experimental_Workflow start HEK293T Cell Culture transfection Co-transfection: AMPAR Subunit (GluA1 or GluA2) + TARP γ-8 + GFP start->transfection recording Whole-Cell Patch-Clamp Recording transfection->recording baseline Record Baseline Current (Glutamate Application) recording->baseline drug_app Apply this compound baseline->drug_app modulated Record Modulated Current (Glutamate Application) drug_app->modulated analysis Data Analysis: Peak Amplitude, Desensitization Kinetics modulated->analysis end Determine Modulatory Effect analysis->end

Caption: Workflow for electrophysiological assessment of this compound.

Signaling_Pathways cluster_GluA1 GluA1-AMPAR Pathway cluster_GluA2 GluA2-AMPAR Pathway Glutamate Glutamate GluA1 GluA1-containing AMPAR Glutamate->GluA1 GluA2 GluA2-containing AMPAR Glutamate->GluA2 CaMKII CaMKII GluA1->CaMKII Ca2+ influx ERK ERK Activation CaMKII->ERK LTP LTP Expression ERK->LTP Endocytosis Receptor Endocytosis GluA2->Endocytosis Ca2+ influx independent LTD LTD Expression Endocytosis->LTD JNJ_NAM This compound (Negative Modulator) JNJ_NAM->GluA1 JNJ_PAM This compound (Positive Modulator) JNJ_PAM->GluA2

Caption: Differential downstream signaling of GluA1 and GluA2 AMPARs.

References

JNJ-61432059 Technical Support Center: Stability and Storage Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of JNJ-61432059. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid powder?

For long-term storage, this compound in its solid (powder) form should be stored at -20°C. Under these conditions, the compound is expected to be stable for up to three years.

Q2: How should I store this compound after dissolving it in a solvent?

Stock solutions of this compound should be stored at low temperatures to maintain stability. The recommended storage temperature is -80°C, which can preserve the solution for up to two years.[1] For shorter-term storage, -20°C is acceptable for up to one year.[1] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1][2]

Q3: What solvents are recommended for dissolving this compound?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[2] Solubility in DMSO has been reported at concentrations of 50 mg/mL (112.75 mM) and 65 mg/mL (146.57 mM).

Q4: Are there established protocols for preparing in vivo formulations?

Yes, a common formulation for in vivo experiments involves a multi-component vehicle. For example, a solution can be prepared using a combination of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is recommended to prepare these working solutions fresh on the day of use.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation in stock solution upon thawing - Solution may have exceeded its solubility limit at lower temperatures.- Improper initial dissolution.- Gently warm the solution to 37°C and use sonication to aid in redissolving the compound.- Ensure the initial stock solution was fully dissolved before freezing.
Inconsistent experimental results - Degradation of the compound due to improper storage or handling.- Multiple freeze-thaw cycles of the stock solution.- Always store stock solutions at -80°C for long-term use and aliquot into single-use vials.- Prepare fresh working solutions for each experiment from a properly stored stock.
Difficulty dissolving the compound - Insufficient solvent volume or agitation.- Increase the solvent volume to ensure the concentration is within the known solubility limits.- Use sonication to facilitate dissolution.

Storage Stability Data Summary

Solid Form (Powder)

Storage TemperatureShelf Life
-20°C3 years

In Solvent (Stock Solution)

Storage TemperatureShelf Life
-80°CUp to 2 years
-20°C1 month to 1 year

Experimental Protocols

Preparation of a 50 mg/mL Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO.

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a concentration of 50 mg/mL.

    • Vortex or sonicate the mixture until the powder is completely dissolved.

    • Aliquot the stock solution into single-use, cryo-compatible vials.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

Visualized Workflows and Pathways

G cluster_receipt Receiving and Initial Handling cluster_prep Stock Solution Preparation cluster_storage Stock Solution Storage cluster_use Experimental Use receive Receive this compound (Solid Powder) log Log Lot Number and Date of Receipt receive->log store_powder Store at -20°C for Long-Term Storage log->store_powder weigh Weigh Compound store_powder->weigh Retrieve for Use dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve sonicate Warm/Sonicate if Necessary dissolve->sonicate aliquot Aliquot into Single-Use Vials dissolve->aliquot store_long Store Aliquots at -80°C (Long-Term, up to 2 years) aliquot->store_long store_short Store Aliquots at -20°C (Short-Term, up to 1 year) aliquot->store_short thaw Thaw a Single Aliquot store_long->thaw store_short->thaw prepare_working Prepare Fresh Working Solution for Experiment thaw->prepare_working use_experiment Use in Experiment prepare_working->use_experiment discard Discard Unused Working Solution use_experiment->discard

Caption: Recommended workflow for handling and storing this compound.

References

Technical Support Center: JNJ-61432059 TARP-γ8 Selectivity Validation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the selectivity of JNJ-61432059 for TARP-γ8 associated AMPA receptors.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound compound is showing activity in cells that are not supposed to express TARP-γ8. What could be the reason?

A1: This could be due to several factors:

  • Endogenous TARP Expression: The cell line you are using as a negative control might have low levels of endogenous TARP-γ8 or other TARP isoforms that could interact with the compound at high concentrations.

    • Troubleshooting:

      • Verify the absence of TARP-γ8 expression in your control cell line using RT-PCR or Western blotting.

      • Test the effect of this compound on cells expressing AMPA receptors alone, without any co-transfected TARPs.

  • Off-Target Effects: At higher concentrations, this compound might exhibit off-target effects on other ion channels or receptors.

    • Troubleshooting:

      • Perform a dose-response curve to determine the EC50/IC50 of this compound. Selective activity should be observed at concentrations where off-target effects are minimal.

      • Test the compound against a panel of other receptors and ion channels to identify potential off-target interactions.

  • Compound Purity: The observed activity could be due to impurities in your this compound sample.

    • Troubleshooting:

      • Verify the purity of your compound using methods like HPLC-MS.

Q2: I am not observing the expected negative allosteric modulation of AMPA receptors with this compound in my TARP-γ8 expressing cells. What should I check?

A2: Several experimental factors could contribute to this issue:

  • Cellular System: The type of AMPA receptor subunits and their stoichiometry with TARP-γ8 can influence the modulatory effect of this compound. The compound has been shown to have bifunctional activity, acting as a negative modulator on GluA1-containing AMPARs but a positive modulator on GluA2-containing AMPARs in a TARP stoichiometry-dependent manner.[1][2]

    • Troubleshooting:

      • Confirm the identity of the AMPA receptor subunits expressed in your system.

      • If possible, use tandem constructs that link the AMPA receptor subunit and TARP-γ8 to ensure a defined stoichiometry.[3]

  • Experimental Conditions: The concentration of glutamate used, the recording temperature, and the composition of your recording solutions can all affect the observed modulation.

    • Troubleshooting:

      • Ensure you are using a saturating concentration of glutamate to elicit maximal AMPA receptor currents.

      • Maintain consistent experimental parameters across your experiments.

  • TARP-γ8 Expression and Function: Improper folding or trafficking of the TARP-γ8 protein can lead to a lack of functional AMPA receptor-TARP-γ8 complexes at the cell surface.

    • Troubleshooting:

      • Verify the expression and cell surface localization of TARP-γ8 using immunocytochemistry or surface biotinylation assays.

Q3: How can I definitively prove that the effect of this compound is TARP-γ8 dependent?

A3: A combination of control experiments is necessary to rigorously demonstrate TARP-γ8 selectivity:

  • Negative Controls:

    • Test this compound on cells expressing AMPA receptors alone.

    • Test this compound on cells co-expressing AMPA receptors with other TARP isoforms (e.g., TARP-γ2, -γ3, -γ4).[4]

  • Site-Directed Mutagenesis: The selectivity of this compound is conferred by two key residues in TARP-γ8: Val-176 and Gly-209.[3]

    • Mutate these residues in TARP-γ8 to their counterparts in other TARPs (e.g., V176I and G209A) and show that the modulatory effect of this compound is lost.

    • Conversely, introduce the TARP-γ8-specific residues into another TARP isoform (e.g., TARP-γ2) and demonstrate a gain of sensitivity to this compound.

  • In Vivo Studies:

    • Utilize TARP-γ8 knockout (KO) mice to demonstrate that the physiological or behavioral effects of this compound are absent in these animals.

Key Experimental Protocols

Electrophysiological Validation of TARP-γ8 Selectivity

This protocol outlines the use of whole-cell patch-clamp electrophysiology to assess the selectivity of this compound.

Methodology:

  • Cell Culture and Transfection:

    • Use a cell line with low endogenous TARP expression, such as HEK293T cells.

    • Transiently transfect cells with plasmids encoding the desired AMPA receptor subunit (e.g., GluA1 or GluA2) and the specific TARP isoform (TARP-γ8, TARP-γ2, or an empty vector control). Tandem constructs ensuring a 1:1 stoichiometry are recommended.

  • Electrophysiological Recordings:

    • Perform whole-cell patch-clamp recordings 24-48 hours post-transfection.

    • Use an external solution containing (in mM): 145 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4.

    • Use an internal solution containing (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, and 2 Mg-ATP, pH 7.2.

    • Hold cells at a membrane potential of -60 mV.

  • Drug Application:

    • Rapidly apply a saturating concentration of glutamate (e.g., 10 mM) to elicit AMPA receptor currents.

    • After establishing a stable baseline, co-apply glutamate with this compound at the desired concentration.

  • Data Analysis:

    • Measure the peak amplitude and desensitization kinetics of the glutamate-evoked currents in the absence and presence of this compound.

    • Compare the percentage of inhibition or potentiation across different TARP co-expressions.

Expected Results: this compound should significantly modulate the currents in cells co-expressing TARP-γ8 but have minimal or no effect on cells expressing AMPA receptors alone or with other TARP isoforms.

Co-Immunoprecipitation (Co-IP) to Verify Interaction

This protocol can be used to confirm the physical interaction between the AMPA receptor and TARP-γ8, which is the basis for this compound's mechanism of action.

Methodology:

  • Cell Lysis:

    • Harvest transfected HEK293T cells expressing the AMPA receptor and TARP-γ8.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) supplemented with protease inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific for the AMPA receptor subunit (the "bait").

    • Add Protein A/G beads to pull down the antibody-antigen complex.

  • Washing:

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the bound proteins from the beads.

    • Separate the proteins by SDS-PAGE and perform a Western blot using an antibody against TARP-γ8 (the "prey").

Expected Results: A band corresponding to TARP-γ8 should be detected in the immunoprecipitated sample, confirming its interaction with the AMPA receptor. This validates the presence of the target complex for this compound.

Quantitative Data Summary

Compound Assay Cell System Effect on TARP-γ8 associated AMPARs Effect on AMPARs without TARP-γ8 Reference
This compoundElectrophysiologyHEK293T cellsNegative Allosteric Modulator (NAM) on GluA1No significant effect
This compoundElectrophysiologyHEK293T cellsPositive Allosteric Modulator (PAM) on GluA2No significant effect
JNJ-55511118ElectrophysiologyHEK293T cellsNAMNo significant effect
LY-3130481ElectrophysiologyHEK293T cellsNAMNo significant effect
TARP-γ8 Mutant Effect of this compound Rationale Reference
V176I / G209ALoss of modulationThese residues are critical for the binding of this compound. Mutating them to the corresponding residues in other TARPs disrupts the binding pocket.

Visualizations

experimental_workflow Experimental Workflow for Validating this compound Selectivity cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation cell_culture HEK293T Cell Culture transfection Transfection with AMPAR and TARP Plasmids cell_culture->transfection electrophysiology Whole-Cell Patch-Clamp transfection->electrophysiology co_ip Co-Immunoprecipitation transfection->co_ip data_analysis Data Analysis and Selectivity Confirmation electrophysiology->data_analysis Measure Current Modulation western_blot Western Blot co_ip->western_blot western_blot->data_analysis Confirm Protein Interaction ko_mouse TARP-γ8 Knockout Mouse Model drug_admin This compound Administration ko_mouse->drug_admin behavioral_assay Behavioral Assays drug_admin->behavioral_assay behavioral_assay->data_analysis Assess Phenotypic Changes

Caption: Workflow for validating this compound TARP-γ8 selectivity.

signaling_pathway Mechanism of this compound Action cluster_modulation Modulatory Effect JNJ This compound TARP_g8 TARP-γ8 JNJ->TARP_g8 Binds to selective pocket (V176, G209) AMPAR AMPA Receptor JNJ->AMPAR Allosteric Modulation GluA1 GluA1-containing AMPAR GluA2 GluA2-containing AMPAR TARP_g8->AMPAR Forms complex Ion_Flow Ion Flow AMPAR->Ion_Flow Glutamate binding opens channel Negative_Modulation Negative Modulation (Inhibition) GluA1->Negative_Modulation Positive_Modulation Positive Modulation (Potentiation) GluA2->Positive_Modulation

Caption: Mechanism of this compound's selective modulation of TARP-γ8.

troubleshooting_logic Troubleshooting Logic for Unexpected this compound Activity cluster_checks Initial Checks cluster_no_effect No Effect Observed start Unexpected this compound Activity Observed check_cell_line Verify TARP-γ8 expression in control cells (RT-PCR/WB) start->check_cell_line Activity in negative control check_concentration Perform dose-response curve start->check_concentration Activity in negative control check_purity Check compound purity (HPLC-MS) start->check_purity Activity in negative control check_subunits Confirm AMPAR subunit identity (e.g., GluA1 vs GluA2) start->check_subunits No effect in TARP-γ8 cells check_stoichiometry Use tandem constructs for defined stoichiometry start->check_stoichiometry No effect in TARP-γ8 cells check_tarp_expression Verify TARP-γ8 surface expression (ICC/Biotinylation) start->check_tarp_expression No effect in TARP-γ8 cells end Identify Source of Discrepancy check_cell_line->end check_concentration->end check_purity->end check_subunits->end check_stoichiometry->end check_tarp_expression->end

Caption: Troubleshooting logic for unexpected this compound experimental results.

References

How to account for JNJ-61432059's effect on different neuronal populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accounting for the effects of JNJ-61432059 on different neuronal populations. The information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and quantitative data summaries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8. Its action is bifunctional and depends on the specific AMPA receptor subunit composition.[1]

Q2: How does the effect of this compound differ between neuronal populations?

A2: The differential effect of this compound arises from its distinct modulation of AMPA receptors containing different subunits. Specifically, it acts as a:

  • Negative Allosteric Modulator (NAM) of AMPA receptors containing the GluA1 subunit .

  • Positive Allosteric Modulator (PAM) of AMPA receptors containing the GluA2 subunit .[1]

Therefore, the net effect of this compound on a given neuron will depend on the relative expression of GluA1 and GluA2 subunits, as well as the presence of TARP γ-8.

Q3: In which brain regions is TARP γ-8 predominantly expressed?

A3: TARP γ-8 is highly enriched in the hippocampus, a brain region critically involved in learning and memory, and also implicated in temporal lobe epilepsy.[2][3] This regional specificity makes this compound a valuable tool for studying hippocampal circuitry.

Quantitative Data

The following tables summarize the quantitative effects of this compound on AMPA receptors with different subunit compositions, as determined by whole-cell patch-clamp electrophysiology in HEK293T cells.

Table 1: Effect of this compound on GluA1- and GluA2-containing AMPA Receptors with TARP γ-8

AMPA Receptor SubunitTARP SubunitThis compound EffectParameterMeasurement
GluA1γ-8Negative ModulationDesensitization τ (ms)Decreased
GluA2γ-8Positive ModulationDesensitization τ (ms)Increased

Data adapted from patch-clamp recordings in a heterologous expression system. The precise quantitative values for inhibition and potentiation in native neurons may vary.

Experimental Protocols and Troubleshooting Guides

To investigate the differential effects of this compound on various neuronal populations, a combination of electrophysiological, imaging, and molecular techniques is recommended.

Whole-Cell Patch-Clamp Electrophysiology in Acute Brain Slices

This technique allows for the direct measurement of this compound's effects on the synaptic currents of visually identified neurons.

Experimental Workflow

Caption: Workflow for patch-clamp analysis of this compound effects.

Detailed Protocol:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., mouse or rat).

    • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution.[4]

    • Prepare 300-400 µm thick coronal or sagittal slices containing the brain region of interest (e.g., hippocampus) using a vibratome.

    • Transfer slices to a recovery chamber with artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes, then maintain at room temperature.

  • Recording:

    • Transfer a slice to the recording chamber of a microscope and perfuse with oxygenated aCSF.

    • Visually identify a target neuron (e.g., a pyramidal neuron in the CA1 region of the hippocampus or a cortical interneuron).

    • Using a glass micropipette filled with an appropriate internal solution, approach the neuron and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Record baseline spontaneous or evoked excitatory postsynaptic currents (EPSCs).

  • Pharmacology and Analysis:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in aCSF.

    • Bath apply this compound and allow for equilibration.

    • Record EPSCs in the presence of the drug.

    • Analyze changes in the amplitude, frequency, and kinetics (e.g., decay time) of the EPSCs.

Troubleshooting Guide: Whole-Cell Patch-Clamp

IssuePossible CauseSuggested Solution
Unstable Recordings Poor slice healthEnsure rapid dissection and slicing in ice-cold, well-oxygenated solutions. Allow for adequate recovery time.
Pipette driftEnsure the micromanipulator is stable and securely mounted.
Incorrect osmolarity of solutionsDouble-check the osmolarity of both internal and external solutions.
No Drug Effect Drug degradation or precipitationPrepare fresh drug solutions. Ensure the drug is soluble in aCSF at the working concentration.
Insufficient drug concentration at the targetIncrease the drug concentration or the application time. Be aware that in brain slices, higher concentrations may be needed compared to cultured cells due to diffusion barriers.
Absence of TARP γ-8 in the recorded neuronTarget neuronal populations known to express TARP γ-8, such as hippocampal neurons.
High Variability in Drug Response Heterogeneity in the neuronal populationCombine electrophysiology with post-hoc morphological and/or molecular identification of the recorded neurons.
Differences in AMPA receptor subunit expressionCorrelate the electrophysiological response with the expression levels of GluA1 and GluA2 in the recorded cell type.
Calcium Imaging with Genetically Encoded Calcium Indicators (GECIs)

This method allows for the monitoring of activity changes in large populations of neurons in response to this compound.

Experimental Workflow

Caption: Workflow for calcium imaging analysis of this compound effects.

Detailed Protocol:

  • GCaMP Expression:

    • Introduce a GCaMP variant (e.g., GCaMP6f for fast kinetics) into the desired neuronal population. This can be achieved through viral vector injection (e.g., AAV) in vivo or in vitro, or by using transgenic animal lines.

    • Allow sufficient time for GCaMP expression (typically 2-4 weeks for AAVs).

  • Imaging:

    • Prepare the animal for in vivo imaging (e.g., cranial window implantation) or prepare acute brain slices or neuronal cultures.

    • Using a fluorescence microscope (e.g., two-photon or confocal), locate the GCaMP-expressing neurons.

    • Acquire baseline neuronal activity by recording fluorescence changes over time.

    • Apply this compound and record the changes in calcium transients.

  • Analysis:

    • Perform motion correction and identify individual neurons (regions of interest, ROIs).

    • Extract the fluorescence traces for each neuron and calculate ΔF/F₀.

    • Analyze changes in the frequency, amplitude, and duration of calcium events before and after drug application.

Troubleshooting Guide: Calcium Imaging

IssuePossible CauseSuggested Solution
Low GCaMP Signal Insufficient GCaMP expressionAllow more time for expression. Use a stronger promoter or a more efficient viral serotype.
PhotobleachingReduce laser power and/or exposure time.
High Background Fluorescence Out-of-focus fluorescence from neuropilUse a two-photon microscope for better optical sectioning. Alternatively, use a soma-targeted GCaMP variant.
AutofluorescenceUse appropriate filter sets and correct for background fluorescence during analysis.
Movement Artifacts (in vivo) Animal movementEnsure stable head-fixation. Use motion correction algorithms during data analysis.
No Clear Drug Effect See "No Drug Effect" in the patch-clamp troubleshooting guide.
c-Fos Immunohistochemistry

This technique is used to map neuronal populations that are activated or inhibited by this compound in vivo.

Experimental Workflow

Caption: Workflow for c-Fos mapping of this compound-induced neuronal activity.

Detailed Protocol:

  • In Vivo Procedure:

    • Administer this compound or vehicle to the animal (e.g., via intraperitoneal injection).

    • Wait for the optimal time for c-Fos expression (typically 90-120 minutes post-administration).

    • Deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).

  • Histology:

    • Dissect the brain and post-fix in 4% PFA overnight.

    • Cryoprotect the brain in a sucrose solution.

    • Section the brain into 30-40 µm thick sections using a cryostat or vibratome.

    • Perform immunohistochemistry using a primary antibody against c-Fos and a fluorescently labeled secondary antibody.

  • Analysis:

    • Image the stained sections using a fluorescence or confocal microscope.

    • Quantify the number of c-Fos-positive cells in different brain regions.

    • To identify the phenotype of the activated/inhibited neurons, perform double-labeling with antibodies against specific neuronal markers (e.g., parvalbumin for certain interneurons, or CaMKIIα for excitatory neurons).

Troubleshooting Guide: c-Fos Immunohistochemistry

IssuePossible CauseSuggested Solution
No c-Fos Staining Incorrect timing of tissue collectionOptimize the time between drug administration and perfusion.
Ineffective primary antibodyUse a validated c-Fos antibody at the recommended dilution.
Insufficient antigen retrievalPerform antigen retrieval (e.g., heat-induced epitope retrieval) if necessary.
High Background Staining Non-specific antibody bindingBlock with normal serum from the species of the secondary antibody.
Over-fixation of tissueReduce the duration of PFA fixation.
Inconsistent Staining Uneven perfusion or antibody penetrationEnsure complete and even perfusion. Use a permeabilization agent (e.g., Triton X-100) in the antibody solutions.
Single-Cell RNA Sequencing (scRNA-Seq)

scRNA-Seq can be used to obtain a comprehensive transcriptional profile of neuronal populations affected by this compound, allowing for the identification of responsive cell types and the molecular pathways involved.

Experimental Workflow

Caption: Workflow for scRNA-Seq analysis of neuronal responses to this compound.

Detailed Protocol:

  • Experiment and Sample Preparation:

    • Treat animals or neuronal cultures with this compound or vehicle.

    • At a chosen time point, dissect the brain region of interest and dissociate the tissue into a single-cell suspension.

    • Isolate single cells or nuclei, for example, using fluorescence-activated cell sorting (FACS) if specific populations are labeled.

  • Sequencing and Analysis:

    • Perform single-cell library preparation and high-throughput sequencing.

    • Use bioinformatic pipelines to perform quality control, read alignment, and cell clustering.

    • Identify cell clusters corresponding to different neuronal and non-neuronal cell types based on known marker genes.

    • Perform differential gene expression analysis between the this compound-treated and vehicle-treated groups within each cell cluster.

Troubleshooting Guide: scRNA-Seq

IssuePossible CauseSuggested Solution
Low Cell Viability after Dissociation Harsh dissociation protocolOptimize the enzymatic digestion and mechanical dissociation steps to be as gentle as possible.
High Percentage of Doublets Overloading the single-cell capture systemLoad a lower concentration of cells onto the system.
Batch Effects Technical variability between samplesProcess all samples in parallel if possible. Use computational methods to correct for batch effects during analysis.
Difficulty Identifying Cell Types Insufficient sequencing depth or cell numbersIncrease the sequencing depth per cell and/or the total number of cells sequenced.
Inappropriate clustering parametersExperiment with different clustering resolutions and algorithms.

Signaling Pathways

The differential modulation of GluA1 and GluA2-containing AMPA receptors by this compound can lead to distinct downstream signaling cascades.

GluA1-Mediated Signaling (Inhibition by this compound)

GluA1-containing AMPA receptors are critical for the induction of long-term potentiation (LTP) and are linked to several signaling pathways that promote synaptic plasticity. Inhibition of these receptors by this compound would be expected to dampen these pathways.

GluA1_Signaling JNJ059 This compound GluA1_AMPAR GluA1-AMPAR JNJ059->GluA1_AMPAR CaMKII CaMKII GluA1_AMPAR->CaMKII PKA PKA GluA1_AMPAR->PKA PKC PKC GluA1_AMPAR->PKC Ras_ERK Ras-ERK Pathway CaMKII->Ras_ERK Synaptic_Plasticity Synaptic Plasticity (LTP) CaMKII->Synaptic_Plasticity CREB CREB PKA->CREB PKC->Ras_ERK Ras_ERK->CREB CREB->Synaptic_Plasticity

Caption: Inhibitory effect of this compound on GluA1-mediated signaling.

GluA2-Mediated Signaling (Potentiation by this compound)

GluA2-containing AMPA receptors are involved in basal synaptic transmission and their trafficking is regulated by pathways such as the PI3K-Akt pathway. Potentiation of these receptors by this compound could enhance these signaling cascades.

GluA2_Signaling JNJ059 This compound GluA2_AMPAR GluA2-AMPAR JNJ059->GluA2_AMPAR PI3K PI3K GluA2_AMPAR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Growth Akt->Cell_Survival Synaptic_Stability Synaptic Stability mTOR->Synaptic_Stability

Caption: Potentiating effect of this compound on GluA2-mediated signaling.

References

Mitigating potential neurotoxicity of JNJ-61432059 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the potential neurotoxicity of JNJ-61432059 at high concentrations during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective negative allosteric modulator (NAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It specifically targets AMPA receptors that are associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit.[1][2] This subunit is predominantly expressed in the hippocampus, a key region for memory and learning, and is implicated in the pathophysiology of epilepsy.[3]

Q2: Why is there a concern about potential neurotoxicity at high concentrations of this compound?

A2: AMPA receptors are crucial for fast excitatory synaptic transmission in the central nervous system, a process vital for neuronal survival, plasticity, and overall brain function. While reducing excessive AMPA receptor activity is the therapeutic goal for conditions like epilepsy, a profound and sustained blockade at high concentrations could disrupt essential physiological neuronal communication. This disruption could potentially lead to neuronal stress, dysfunction, and ultimately, neurotoxicity.

Q3: What are the hypothetical mechanisms of this compound-induced neurotoxicity at high concentrations?

A3: At supra-therapeutic concentrations, this compound could potentially induce neurotoxicity through:

  • Inhibition of Trophic Support: Chronic suppression of AMPA receptor-mediated activity might interfere with the activity-dependent release of neurotrophic factors, which are essential for neuronal survival.

  • Disruption of Neuronal Networks: Prolonged reduction of excitatory signaling could lead to the destabilization of synaptic connections and neuronal atrophy.

  • Mitochondrial Dysfunction: A significant decrease in neuronal activity can impact cellular energy metabolism, potentially leading to mitochondrial dysfunction and oxidative stress.

  • Apoptotic Pathways: Severe cellular stress can trigger programmed cell death, or apoptosis.

Q4: Are there any reports of bifunctional activity for this compound that could influence its neurotoxic profile?

A4: Yes, some research suggests that this compound may act bifunctionally, exerting negative modulation on GluA1-containing AMPA receptors while having a positive modulatory effect on GluA2-containing AMPARs. The net effect on a specific neuronal population would depend on the subunit composition of the expressed AMPA receptors, adding a layer of complexity to its potential neurotoxic profile.

Troubleshooting Guide for In Vitro Experiments

This guide addresses common issues that may arise during the in vitro assessment of this compound's effects on neuronal cultures.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
High variability in cell viability assays between replicate wells. - Uneven cell seeding.- Edge effects in multi-well plates.- Inconsistent drug concentration.- Ensure a homogenous single-cell suspension before plating.- To minimize evaporation, do not use the outer wells of the plate or fill them with sterile PBS.- Verify pipetting accuracy and mixing procedures.
Unexpectedly high levels of cell death in vehicle control group. - Poor initial cell health.- Contamination (bacterial, fungal, or mycoplasma).- Suboptimal culture conditions (e.g., incorrect media, CO2, or temperature).- Solvent toxicity (e.g., DMSO concentration is too high).- Confirm high viability of cells before seeding.- Regularly test for contamination.- Double-check all culture reagents and incubator settings.- Perform a vehicle toxicity titration to determine the maximum non-toxic solvent concentration.
No dose-dependent effect on neuronal viability observed. - this compound concentration range is too low or too narrow.- The chosen assay is not sensitive enough to detect subtle changes.- The incubation time is too short for toxicity to manifest.- Broaden the concentration range of this compound in your experiment.- Consider using more sensitive assays, such as those measuring apoptosis (caspase activity) or mitochondrial membrane potential.- Extend the incubation period (e.g., 48 or 72 hours) and perform a time-course experiment.
Morphological changes in neurons (e.g., neurite blebbing, retraction) without significant cell death. - Early signs of cellular stress or neurotoxicity.- this compound may be affecting neurite outgrowth and maintenance.- Perform neurite outgrowth assays to quantify changes in neurite length and branching.- Analyze for markers of cellular stress, such as reactive oxygen species (ROS).

Experimental Protocols

Assessment of Neuronal Viability using MTT Assay

Objective: To determine the effect of high concentrations of this compound on the metabolic activity of neuronal cells as an indicator of cell viability.

Methodology:

  • Cell Plating: Seed primary hippocampal neurons or a relevant neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a predetermined optimal density. Allow cells to adhere and differentiate for the appropriate time.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the plate for 24-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Quantification of Apoptosis using Caspase-3/7 Assay

Objective: To measure the activation of executioner caspases 3 and 7 as a marker of apoptosis in neuronal cells treated with high concentrations of this compound.

Methodology:

  • Cell Culture and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Assay Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves a luminogenic or fluorogenic substrate for caspase-3/7.

  • Reagent Addition: Add the prepared caspase-3/7 reagent to each well of the 96-well plate.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.

  • Data Normalization and Analysis: The signal can be normalized to cell number (e.g., determined by a parallel viability assay like CellTiter-Glo®). Express results as fold change relative to the vehicle control.

Hypothetical Quantitative Data

The following table presents hypothetical data on the effect of increasing concentrations of this compound on neuronal viability and apoptosis.

This compound Concentration (µM)Neuronal Viability (% of Control)Caspase-3/7 Activity (Fold Change)
0 (Vehicle)100 ± 5.21.0 ± 0.1
198 ± 4.81.1 ± 0.2
1095 ± 6.11.3 ± 0.3
2582 ± 7.52.5 ± 0.4
5065 ± 8.24.8 ± 0.6
10045 ± 9.18.2 ± 0.9

Visualizations

G cluster_0 JNJ_high High Concentration of this compound AMPAR_block Sustained Blockade of TARP γ-8 AMPA Receptors JNJ_high->AMPAR_block Excitatory_signal_down Reduced Excitatory Signaling AMPAR_block->Excitatory_signal_down Trophic_support_down Decreased Neurotrophic Factor Release Excitatory_signal_down->Trophic_support_down Mito_dysfunction Mitochondrial Dysfunction Excitatory_signal_down->Mito_dysfunction Apoptosis Apoptosis Trophic_support_down->Apoptosis Mito_dysfunction->Apoptosis Neurotoxicity Neurotoxicity Apoptosis->Neurotoxicity

Caption: Hypothetical signaling pathway for this compound-induced neurotoxicity.

G cluster_assays Neurotoxicity Assessment start Start: Neuronal Culture treatment Treatment with This compound (Concentration Gradient) start->treatment incubation Incubation (24-72 hours) treatment->incubation viability Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Caspase-3/7) incubation->apoptosis morphology Neurite Outgrowth Analysis incubation->morphology analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis morphology->analysis end Conclusion analysis->end

Caption: Experimental workflow for assessing potential neurotoxicity.

G q1 Unexpected Cell Death in Experiment? q2 Is cell death observed in the vehicle control? q1->q2 Yes a4 Proceed with Data Analysis q1->a4 No q3 Is the dose-response curve as expected? q2->q3 No a1 Check Culture Conditions: - Contamination - Media Quality - Solvent Toxicity q2->a1 Yes a2 Review Experimental Parameters: - Concentration Range - Incubation Time - Assay Sensitivity q3->a2 No a3 Investigate Specific Neurotoxic Mechanisms: - Apoptosis - Oxidative Stress q3->a3 Yes

References

Validation & Comparative

A Comparative Analysis of JNJ-61432059 and Other AMPA Receptor Modulators for Neuropsychiatric and Neurological Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of JNJ-61432059, a novel AMPA receptor modulator, with other prominent positive and negative allosteric modulators of the AMPA receptor. The content is structured to offer an objective overview supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows to aid in research and development.

Introduction to AMPA Receptor Modulation

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key mediator of fast excitatory synaptic transmission in the central nervous system and plays a critical role in synaptic plasticity, which is fundamental to learning and memory. Modulation of AMPA receptor activity through positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) presents a promising therapeutic strategy for a range of neurological and psychiatric disorders. PAMs, often referred to as ampakines, enhance AMPA receptor function in the presence of glutamate and are being investigated for cognitive enhancement and antidepressant effects. Conversely, NAMs reduce AMPA receptor activity and are being explored for conditions characterized by excessive glutamate signaling, such as epilepsy.

This guide focuses on this compound, a selective negative modulator of AMPA receptors associated with the transmembrane AMPAR regulatory protein (TARP) γ-8, and compares its efficacy with other notable AMPAR modulators.

Quantitative Efficacy Comparison

The following tables summarize the in vitro and in vivo efficacy of this compound and a selection of other AMPAR modulators.

In Vitro Efficacy of AMPAR Negative Allosteric Modulators (NAMs)
CompoundTargetAssay TypeEfficacy MetricValueSource(s)
This compound GluA1/TARP γ-8Not SpecifiedpIC509.7[1]
Perampanel Native human AMPARsElectrophysiologyIC502.6 - 7.0 µM[2][3]
Cultured rat cortical neuronsCa2+ influx assayIC5093 nM[4][5]
GYKI 52466 AMPA receptorsElectrophysiologyIC5010 - 20 µM
Cultured rat hippocampal neuronsElectrophysiologyIC5011 µM
In Vitro Efficacy of AMPAR Positive Allosteric Modulators (PAMs)
CompoundTargetAssay TypeEfficacy MetricValueSource(s)
Aniracetam NMDA/AMPA receptors[3H]NA release assayEC50 (NMDA modulation)≤0.1 µM
CX614 Hippocampal neuronsElectrophysiology (fEPSP)EC5020 - 40 µM
Recombinant AMPARsElectrophysiologyEC5019 - 37 µM (flop subunits)
CX729 Cortical neuronsElectrophysiologyEC507.4 µM
Cyclothiazide AMPA receptorsNot SpecifiedEC503.8 µM
In Vivo Efficacy of AMPAR Modulators
CompoundModelSpeciesEfficacy EndpointKey FindingsSource(s)
This compound Corneal Kindling & Pentylenetetrazole (PTZ) ModelsMouseSeizure ProtectionOrally active with robust seizure protection.
Perampanel Multiple seizure modelsRodentAnticonvulsant EffectsEffective, but anticonvulsant doses are close to those causing motor side effects.
GYKI 52466 Sound-induced seizuresDBA/2 MiceAnticonvulsant ProtectionPotent anticonvulsant protection.
CX516 Delayed-Nonmatch-to-SampleRatImproved Short-Term MemorySignificantly improved performance, particularly at longer delay intervals.
PF-4778574 Chronic Unpredictable StressMouseAntidepressant-like EffectsRapidly alleviated depression-like behaviors in a concentration-dependent manner.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in Graphviz DOT language.

AMPAR_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPAR AMPA Receptor (GluA1-4) Ca_Influx Ca²⁺ Influx AMPAR->Ca_Influx Channel Opening NMDAR NMDA Receptor TARP TARP γ-8 TARP->AMPAR Associates with & modulates Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling_Cascade LTP LTP / Synaptic Plasticity Signaling_Cascade->LTP Glutamate->AMPAR Binds to agonist site PAM Positive Allosteric Modulator (PAM) PAM->AMPAR Potentiates current NAM Negative Allosteric Modulator (NAM) (e.g., this compound) NAM->AMPAR Inhibits current JNJ_Note This compound specifically targets AMPAR/TARP γ-8 complex

Caption: AMPA Receptor Signaling Pathway with Modulator Binding Sites.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (e.g., FLIPR, Ca²⁺ influx) Electrophys Patch-Clamp Electrophysiology (HEK cells or neurons) HTS->Electrophys Hit Confirmation Binding Radioligand Binding Assays Electrophys->Binding Mechanism of Action PK_PD Pharmacokinetics & Pharmacodynamics Electrophys->PK_PD Lead Compound Selection Binding->PK_PD Behavior Behavioral Models (e.g., Cognitive tasks for PAMs) PK_PD->Behavior Disease Disease Models (e.g., Seizure models for NAMs) PK_PD->Disease Tox Toxicology Studies Behavior->Tox Safety Assessment Disease->Tox Safety Assessment

Caption: Experimental Workflow for Discovery and Validation of AMPAR Modulators.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Currents

This protocol is adapted for recording AMPA receptor-mediated currents from cultured neurons or heterologous expression systems.

1. Cell Preparation:

  • For cultured neurons, plate cells on poly-D-lysine coated coverslips and culture for 7-14 days.

  • For heterologous expression, transfect HEK293 cells with plasmids encoding the desired AMPA receptor subunits and TARPs (e.g., GluA1 and TARP γ-8 for studying this compound).

2. Solutions:

  • External Solution (aCSF): (in mM) 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH. For isolating AMPAR currents, include picrotoxin (100 µM) to block GABAA receptors and D-AP5 (50 µM) to block NMDA receptors.

  • Internal Solution: (in mM) 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with CsOH.

3. Recording Procedure:

  • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.

  • Obtain a gigaseal (>1 GΩ) on a selected neuron or transfected cell.

  • Rupture the membrane to achieve whole-cell configuration.

  • Clamp the cell at a holding potential of -70 mV.

  • Apply glutamate (e.g., 10 mM for 2 ms) using a fast perfusion system to evoke AMPAR-mediated currents.

  • To test modulators, pre-apply the compound for a set duration before co-application with glutamate.

  • Record and analyze changes in current amplitude, deactivation, and desensitization kinetics.

Corneal Kindling Seizure Model in Mice

This protocol is used to induce a chronic seizure state to test the efficacy of anticonvulsant compounds like this compound.

1. Animals:

  • Male C57BL/6 or CF-1 mice, 5-6 weeks old, are commonly used.

2. Kindling Procedure:

  • Anesthetize the corneas with a drop of 0.5% tetracaine hydrochloride. Apply saline to improve electrical conductivity.

  • Deliver a constant current stimulation (e.g., 1.5 mA for C57BL/6, 3 mA for CF-1, at 60 Hz for 3 seconds) through corneal electrodes.

  • Administer stimulations twice daily.

  • Monitor seizure severity using a standardized scale (e.g., Racine scale).

  • A mouse is considered "fully kindled" after exhibiting 5 consecutive stage 5 seizures (rearing and falling with generalized clonic seizures).

3. Drug Testing:

  • Allow at least a 7-day rest period after the last kindling stimulation before drug testing.

  • On the day prior to testing, stimulate all mice to ensure they exhibit a stage 5 seizure.

  • On the test day, administer the test compound (e.g., this compound) or vehicle at various doses and at a predetermined time before the electrical stimulation.

  • A mouse is considered protected if it displays a seizure score below a certain threshold (e.g., < 3).

  • Calculate the median effective dose (ED50) from the dose-response data.

Conclusion

This compound is a potent and selective negative allosteric modulator of AMPA receptors containing the TARP γ-8 subunit, demonstrating promising anticonvulsant activity in preclinical models. Its high potency (pIC50 of 9.7) distinguishes it from other NAMs like perampanel and GYKI 52466, which have IC50 values in the micromolar range. This selectivity for TARP γ-8-containing receptors, which are enriched in brain regions like the hippocampus, may offer a more targeted therapeutic approach with a potentially improved side-effect profile compared to non-selective AMPAR antagonists.

The comparison with AMPAR PAMs highlights the diverse therapeutic applications of modulating this receptor system. While PAMs like the ampakines show potential for treating cognitive deficits and depression, the development of potent and selective NAMs like this compound is crucial for advancing treatments for epilepsy and other conditions driven by glutamatergic hyperexcitability. Further research, including detailed dose-response studies in vivo and investigation into its bifunctional modulatory properties on different AMPA receptor subunit compositions, will be essential to fully elucidate the therapeutic potential of this compound. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and development of novel AMPAR modulators.

References

Validating JNJ-61432059's Mechanism: A Comparative Analysis Using TARP gamma-8 Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

JNJ-61432059, a selective modulator of AMPA receptors associated with the transmembrane AMPAR regulatory protein (TARP) gamma-8, has shown promise in preclinical studies. Its mechanism of action, centered on the specific interaction with the TARP gamma-8 auxiliary subunit, has been rigorously validated through experiments utilizing knockout models. This guide provides a comparative overview of the experimental data that substantiates the on-target activity of this compound and similar molecules, offering insights for researchers in neuroscience and drug development.

Mechanism of Action: Targeting the AMPAR-TARP gamma-8 Complex

This compound functions as a negative allosteric modulator (NAM) of AMPA receptors (AMPARs) that are associated with the TARP gamma-8 subunit.[1] These receptor complexes are predominantly expressed in the hippocampus, a brain region critically involved in learning, memory, and epilepsy.[2][3] The selectivity of this compound for TARP gamma-8-containing AMPARs allows for targeted modulation of excitatory neurotransmission in specific brain circuits, potentially minimizing off-target effects.[3]

Interestingly, this compound exhibits a bifunctional modulatory action. It negatively affects GluA1-containing AMPARs while acting as a positive modulator on GluA2-containing AMPARs, an effect that is dependent on the stoichiometry of the TARP subunit. This complex mechanism is attributed to its binding to a specific pocket at the interface of the AMPAR and TARP gamma-8.

Validation with TARP gamma-8 Knockout Models

The definitive validation of this compound's mechanism comes from studies employing TARP gamma-8 knockout (KO) mice. These genetically engineered models lack the TARP gamma-8 protein, providing a clean background to assess the compound's target engagement.

A key study demonstrated that a similar TARP gamma-8 selective modulator, JNJ-55511118, which shares a common binding site and mechanism with this compound, lost its inhibitory effect on glutamate-evoked currents in hippocampal neurons from TARP-gamma-8 knockout mice. This finding provides direct evidence that the presence of TARP gamma-8 is essential for the modulatory activity of this class of compounds.

Signaling Pathway of this compound

JNJ-61432059_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPAR (GluA1/GluA2) Glutamate->AMPAR Binds TARP_g8 TARP gamma-8 Ion_Channel Ion Channel (Ca2+/Na+) AMPAR->Ion_Channel Gating TARP_g8->AMPAR Modulates JNJ This compound JNJ->AMPAR Allosterically Modulates JNJ->TARP_g8 Binds to AMPAR-TARP interface Neuronal_Response Modulated Neuronal Response Ion_Channel->Neuronal_Response Leads to

Caption: Signaling pathway of this compound at the AMPA receptor complex.

Comparative Data of TARP gamma-8 Modulators

To provide a clearer picture of the landscape of TARP gamma-8 selective modulators, the following table summarizes key quantitative data for this compound and its alternatives.

CompoundTargetAssay TypeCell TypepIC50 / IC50Reference
This compound GluA1/TARP γ-8Not SpecifiedNot Specified9.7 (pIC50)
JNJ-55511118 AMPAR/TARP γ-8Calcium FluxHEK2937.9 (pIC50)
JNJ-55511118 AMPAR/TARP γ-8ElectrophysiologyHippocampal Neurons~1 µM (concentration used)
LY-3130481 AMPAR/TARP γ-8Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

The validation of these compounds relies on a variety of sophisticated experimental techniques. Below are the methodologies for the key experiments cited.

TARP gamma-8 Knockout Mouse Model Generation

TARP gamma-8 knockout mice are generated using standard homologous recombination techniques in embryonic stem cells. The targeting vector is designed to delete a critical exon of the Cacng8 gene, which encodes the TARP gamma-8 protein. Successful knockout is confirmed by Southern blotting and PCR analysis of genomic DNA, and the absence of the protein is verified by Western blotting of brain tissue lysates.

Electrophysiology (Whole-Cell Patch-Clamp Recordings)
  • Cell Preparation: Acutely dissociated hippocampal neurons are prepared from both wild-type and TARP gamma-8 knockout mice.

  • Recording: Whole-cell voltage-clamp recordings are performed to measure glutamate-evoked currents. Neurons are held at a specific membrane potential (e.g., -70 mV).

  • Drug Application: A baseline glutamate-evoked current is established. Subsequently, the TARP gamma-8 modulator (e.g., JNJ-55511118 at 1 µM) is bath-applied, and the effect on the glutamate-evoked current is measured.

  • Data Analysis: The percentage of inhibition of the peak glutamate-evoked current is calculated by comparing the current amplitude before and after drug application.

Calcium Flux Assays
  • Cell Lines: Human embryonic kidney (HEK293) cells are transiently co-transfected with plasmids encoding the desired AMPA receptor subunit (e.g., GluA1) and TARP gamma-8.

  • Assay Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Activation of AMPA receptors by glutamate leads to calcium influx, which is detected as an increase in fluorescence.

  • Procedure: The modulator compound is pre-incubated with the cells before the addition of glutamate. The change in fluorescence is measured using a fluorometric imaging plate reader (FLIPR).

  • Data Analysis: The concentration-response curve for the modulator is generated, and the pIC50 value is calculated.

Experimental Workflow for Mechanism Validation

Experimental_Workflow Start Hypothesis: This compound requires TARP gamma-8 WT_Mice Wild-Type Mice Start->WT_Mice KO_Mice TARP gamma-8 Knockout Mice Start->KO_Mice Hippocampal_Neurons Isolate Hippocampal Neurons WT_Mice->Hippocampal_Neurons from KO_Mice->Hippocampal_Neurons from Electrophysiology Whole-Cell Patch-Clamp Hippocampal_Neurons->Electrophysiology Apply_Glutamate Apply Glutamate Electrophysiology->Apply_Glutamate Apply_JNJ Apply this compound (or analogue) Apply_Glutamate->Apply_JNJ Measure_Current_WT Measure Inhibitory Effect on Current (Wild-Type) Apply_JNJ->Measure_Current_WT in WT Measure_Current_KO Measure Inhibitory Effect on Current (Knockout) Apply_JNJ->Measure_Current_KO in KO Compare Compare Effects Measure_Current_WT->Compare Inhibition Significant Inhibition Measure_Current_WT->Inhibition Measure_Current_KO->Compare No_Inhibition No Significant Inhibition Measure_Current_KO->No_Inhibition Conclusion Conclusion: Mechanism is TARP gamma-8 Dependent Compare->Conclusion

References

JNJ-61432059 vs. LY-3130481: A Comparative Guide to TARP-γ8 Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent negative allosteric modulators (NAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein γ8 (TARP-γ8): JNJ-61432059 and LY-3130481. This comparison is supported by experimental data to delineate their distinct modulatory effects on TARP-γ8.

Introduction

TARP-γ8 is a critical auxiliary subunit of AMPA receptors, predominantly expressed in the forebrain and hippocampus, regions implicated in temporal lobe epilepsy.[1][2] This regional specificity makes TARP-γ8 an attractive therapeutic target for neurological disorders.[1][2] Both this compound and LY-3130481 are selective for AMPA receptors associated with TARP-γ8, offering the potential for targeted therapies with fewer side effects compared to non-selective AMPA receptor antagonists.[3] While both compounds act as NAMs, emerging evidence reveals significant differences in their potency, efficacy, and even the nature of their modulatory effects depending on the AMPA receptor subunit composition.

Mechanism of Action

Both this compound and LY-3130481 exert their effects by binding to a pocket on the TARP-γ8 subunit. This binding is facilitated by key residues within TARP-γ8, including Asn-172, which forms a hydrogen bond with a conserved oxindole isostere present in both molecules. The selectivity of these compounds for TARP-γ8 over other TARP isoforms is attributed to unique amino acid residues in the γ8 binding pocket. While they share a common binding region, the variable regions of each molecule are thought to interact differently with the receptor complex, leading to their distinct functional profiles. It has been demonstrated that LY-3130481 can bind to TARP-γ8 even in the absence of the AMPA receptor subunit.

Quantitative Comparison of Modulatory Effects

The following tables summarize the quantitative data on the potency and functional effects of this compound and LY-3130481 on TARP-γ8-containing AMPA receptors.

Compound Assay Receptor Subunit Composition Potency (pIC50) Reference
This compoundCalcium FluxGluA1/γ89.7
LY-3130481 (S-enantiomer)Not SpecifiedNot Specified7.2
LY-3130481 (R-enantiomer)Not SpecifiedNot Specified5.1

Table 1: Comparative Potency of this compound and LY-3130481.

Parameter This compound LY-3130481 Reference
Effect on GluA1/γ8 Negative Allosteric Modulator (NAM)Negative Allosteric Modulator (NAM)
Effect on GluA2/γ8 Positive Allosteric Modulator (PAM) - dependent on TARP stoichiometryNegative Allosteric Modulator (NAM)
Reduction in Resensitization Less pronounced compared to LY-3130481 (inferred from data on JNJ-55511118)More pronounced
Reduction in Steady-State Current Less pronounced compared to LY-3130481 (inferred from data on JNJ-55511118)More pronounced

Table 2: Functional Comparison of TARP-γ8 Modulation.

Key Differences in TARP-γ8 Modulation

A pivotal distinction between the two modulators is the bifunctional nature of this compound. While it acts as a NAM on AMPA receptors containing the GluA1 subunit, it unexpectedly exhibits positive allosteric modulation on GluA2-containing receptors, an effect that is also dependent on the stoichiometry of the TARP-γ8 subunit. This suggests that this compound can either inhibit or enhance AMPA receptor function depending on the specific receptor composition in different neuronal populations. In contrast, LY-3130481 consistently acts as a NAM, reducing receptor activity.

Furthermore, studies comparing LY-3130481 with a structurally related compound, JNJ-55511118, indicate that LY-3130481 has a more pronounced inhibitory effect on both the resensitization and the steady-state currents of TARP-γ8-containing AMPA receptors.

Experimental Protocols

Electrophysiology Recordings

Objective: To measure the effect of modulators on the gating kinetics of TARP-γ8-containing AMPA receptors.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured and transiently transfected with cDNAs encoding the desired AMPA receptor subunits (e.g., GluA1 or GluA2) and TARP-γ8. A fluorescent protein (e.g., GFP) is often co-transfected to identify successfully transfected cells.

  • Whole-Cell Patch-Clamp Recordings: Recordings are performed 18-48 hours post-transfection. Cells are voltage-clamped at -60 mV.

  • Solutions:

    • External Solution (in mM): 145 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 Glucose, and 10 HEPES, adjusted to pH 7.4.

    • Internal Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 2 ATP-sodium salt, 10 HEPES, and 0.1 spermine, adjusted to pH 7.3.

  • Agonist and Compound Application: A rapid solution exchange system, such as a two-barrel theta glass tube controlled by a piezoelectric translator, is used for fast application of 10 mM glutamate to elicit AMPA receptor currents. The test compounds (this compound or LY-3130481) are co-applied with glutamate.

  • Data Analysis: The effects of the modulators on peak current amplitude, desensitization rate, and steady-state current are measured and compared to control responses.

Calcium Imaging Assay

Objective: To determine the potency of modulators by measuring their effect on glutamate-induced calcium influx.

Methodology:

  • Cell Line Generation: Stable HEK293 cell lines co-expressing a calcium-permeable AMPA receptor (e.g., GluA1) and TARP-γ8 are generated.

  • Cell Plating and Dye Loading: Cells are plated in 96- or 384-well plates. On the day of the assay, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8) for a specified time at 37°C.

  • Compound Addition: Test compounds are added to the wells at various concentrations.

  • Glutamate Stimulation: After a pre-incubation period with the compounds, a fixed concentration of glutamate is added to stimulate the AMPA receptors, leading to calcium influx.

  • Fluorescence Measurement: A fluorescence imaging plate reader (FLIPR) is used to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The IC50 values are calculated from the concentration-response curves to determine the potency of the modulators.

Visualizations

Signaling Pathway

TARP_Modulation cluster_membrane Cell Membrane AMPAR_TARP AMPAR/TARP-γ8 Complex Ion_Flux Cation Influx (Na+, Ca2+) AMPAR_TARP->Ion_Flux Opens Channel Glutamate Glutamate Glutamate->AMPAR_TARP Activates JNJ_059 This compound JNJ_059->AMPAR_TARP Modulates (NAM on GluA1, PAM on GluA2) LY_481 LY-3130481 LY_481->AMPAR_TARP Modulates (NAM) Depolarization Membrane Depolarization Ion_Flux->Depolarization Signaling Downstream Signaling Depolarization->Signaling

Caption: Modulation of the AMPAR/TARP-γ8 signaling pathway.

Experimental Workflow: Electrophysiology

Electrophysiology_Workflow A HEK293T Cell Culture B Transfection with AMPAR and TARP-γ8 cDNA A->B C Incubation (18-48h) B->C D Whole-Cell Patch-Clamp Setup C->D E Record Baseline Current D->E F Apply Glutamate (Control) E->F G Record Control Response F->G H Apply Glutamate + Modulator (this compound or LY-3130481) G->H I Record Modulated Response H->I J Data Analysis: Compare Gating Kinetics I->J

Caption: Workflow for electrophysiological analysis.

Logical Relationship: Bifunctional Modulation of this compound

JNJ_Modulation_Logic JNJ This compound GluA1 AMPAR contains GluA1 subunit JNJ->GluA1 Interacts with GluA2 AMPAR contains GluA2 subunit JNJ->GluA2 Interacts with NAM Negative Allosteric Modulation (NAM) GluA1->NAM Results in PAM Positive Allosteric Modulation (PAM) GluA2->PAM Results in

Caption: Bifunctional modulation by this compound.

Conclusion

This compound and LY-3130481 represent a significant advancement in the development of targeted therapies for neurological disorders by selectively modulating TARP-γ8-containing AMPA receptors. While both are potent NAMs, key differences in their modulatory profiles have been identified. This compound is more potent and exhibits a unique bifunctional activity, acting as a NAM or PAM depending on the AMPA receptor subunit composition. In contrast, LY-3130481 appears to be a more conventional NAM with a stronger inhibitory effect on certain aspects of receptor gating. These distinctions are critical for researchers and drug developers to consider when selecting a tool compound for preclinical studies or designing next-generation therapeutics with optimized efficacy and safety profiles. Further investigation into the structural basis of these functional differences will undoubtedly pave the way for more refined and selective modulators of AMPA receptor function.

References

Independent Replication of JNJ-61432059 Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published findings for JNJ-61432059, a selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit. The information presented is based on publicly available data, primarily from the discovering entities and their collaborators. As of late 2025, independent replication studies are limited. This guide aims to objectively present the available data to aid in the evaluation and potential replication of these findings.

Comparative Analysis of TARP γ-8 Selective AMPAR Modulators

This compound has been developed as a potential therapeutic for neurological conditions characterized by excessive AMPA receptor activity, such as epilepsy. Its mechanism of action relies on the selective inhibition of AMPA receptors associated with the TARP γ-8 subunit, which is predominantly expressed in the forebrain, including the hippocampus. This selectivity is proposed to offer a wider therapeutic window compared to non-selective AMPA receptor antagonists.

Below is a summary of the quantitative data for this compound and other relevant TARP γ-8 selective modulators, JNJ-55511118 and LY-3130481.

Table 1: Quantitative Comparison of TARP γ-8 Selective AMPAR Negative Modulators

CompoundTargetAssaypIC50IC50 (nM)Ki (nM)Key FindingsReference
This compound GluA1/TARP γ-8Not Specified9.7~0.2Not ReportedOrally active, robust seizure protection in corneal kindling and PTZ models.[Not Specified]
JNJ-55511118 GluA1o/TARP γ-8Calcium FluxNot Reported11.2226Selective over TARP-γ2, -γ3, -γ4, or -γ7 containing AMPARs (>10 µM). Anticonvulsant effect in the corneal kindling model (ED50 = 3.7 mg/kg).[1][2][1][2]
GluA1i/TARP γ-8Calcium FluxNot Reported12.3Not Reported[1]
GluA2i/TARP γ-8Calcium FluxNot Reported7.41Not Reported
GluA3o/TARP γ-8Calcium FluxNot Reported38.02Not Reported
GluA4o/TARP γ-8Calcium FluxNot Reported15.85Not Reported
LY-3130481 GluA1i/TARP γ-8Not SpecifiedNot Reported6.6Not ReportedPotent and selective blockade of γ8-containing AMPA receptors with minimal effect on receptors with γ2 or γ3 subunits.

Experimental Protocols

Detailed methodologies are crucial for the independent replication of published findings. Below are summaries of the key experimental protocols used to characterize this compound and its alternatives.

Patch-Clamp Electrophysiology

This technique is used to measure the ion flow across the cell membrane and to assess the effect of compounds on ion channel function.

  • Cell Preparation: Human embryonic kidney (HEK293) cells are transiently co-transfected with plasmids encoding the desired AMPA receptor subunit (e.g., GluA1) and the TARP γ-8 subunit.

  • Recording: Whole-cell patch-clamp recordings are performed 24-48 hours after transfection. Cells are voltage-clamped, typically at -60 mV.

  • Drug Application: The test compound (e.g., this compound) is applied to the cells via a perfusion system. Glutamate is used as the agonist to activate the AMPA receptors.

  • Data Analysis: The inhibitory effect of the compound is determined by measuring the reduction in the glutamate-evoked current. The IC50 value, the concentration of the compound that causes 50% inhibition, is then calculated.

Pentylenetetrazole (PTZ)-Induced Seizure Model

This is a widely used preclinical model to assess the efficacy of potential anticonvulsant drugs. PTZ is a GABA-A receptor antagonist that induces seizures.

  • Animals: Male mice are typically used.

  • Drug Administration: The test compound is administered orally or via intraperitoneal (i.p.) injection at various doses. A vehicle control group is also included.

  • PTZ Induction: After a specific pretreatment time, a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneous) is administered.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (convulsive muscle spasms).

  • Efficacy Measurement: The efficacy of the test compound is determined by its ability to prevent or delay the onset of PTZ-induced seizures. The ED50, the dose that protects 50% of the animals from seizures, is often calculated.

Corneal Kindling Seizure Model

This model is used to study focal seizures and the process of epileptogenesis. Repeated, initially subconvulsive, electrical stimulation of the cornea leads to a progressive intensification of seizure activity.

  • Animals: Male mice are commonly used.

  • Kindling Procedure: A constant current electrical stimulus is delivered to the cornea of the mice, typically once or twice daily for several weeks.

  • Seizure Scoring: The severity of the resulting seizure is scored based on behavioral observations (e.g., from mild facial clonus to generalized tonic-clonic seizures).

  • Drug Testing: Once the animals are fully kindled (consistently showing a specific seizure score), the test compound is administered.

  • Efficacy Assessment: The ability of the compound to reduce the seizure score or prevent the occurrence of a generalized seizure is measured.

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action of this compound. In glutamatergic synapses, AMPA receptors, often associated with TARP auxiliary subunits, mediate fast excitatory neurotransmission. TARP γ-8, specifically, modulates the function of AMPA receptors in the forebrain. This compound acts as a negative allosteric modulator by binding to the TARP γ-8 subunit, thereby inhibiting the function of the associated AMPA receptor.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicle AMPAR AMPAR Glutamate_vesicle->AMPAR Glutamate Release Ion_channel Ion Channel (Closed) AMPAR->Ion_channel Activation TARP TARP γ-8 TARP->AMPAR Modulation JNJ This compound JNJ->TARP Negative Modulation Excitotoxicity Reduced Neuronal Excitability Ion_channel->Excitotoxicity

Caption: Signaling pathway of this compound action.

Experimental Workflow for the PTZ-Induced Seizure Model

The diagram below outlines the typical workflow for evaluating the anticonvulsant efficacy of a compound like this compound using the pentylenetetrazole (PTZ) model.

G cluster_setup Experimental Setup cluster_procedure Test Procedure cluster_analysis Data Analysis Animal_selection Select Male Mice (e.g., C57BL/6) Acclimatization Acclimatize Animals to Housing Conditions Animal_selection->Acclimatization Grouping Randomly Assign to Treatment Groups (Vehicle, this compound doses) Acclimatization->Grouping Dosing Administer Compound (p.o. or i.p.) Grouping->Dosing Pretreatment Pretreatment Period (e.g., 30-60 min) Dosing->Pretreatment PTZ_injection Inject PTZ (e.g., 85 mg/kg, s.c.) Pretreatment->PTZ_injection Observation Observe for Clonic Seizures (e.g., for 30 min) PTZ_injection->Observation Record_seizures Record Incidence and Latency of Seizures Observation->Record_seizures Calculate_protection Calculate Percentage of Animals Protected Record_seizures->Calculate_protection ED50_determination Determine ED50 Value Calculate_protection->ED50_determination

Caption: Workflow for PTZ-induced seizure model.

References

Assessing the Therapeutic Window of JNJ-61432059 Compared to Non-Selective AMPAR Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of novel antiepileptic drugs (AEDs) with improved therapeutic windows remains a critical goal in neuroscience research. α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) antagonists have emerged as a promising class of AEDs due to their role in mitigating excessive excitatory neurotransmission. This guide provides an objective comparison of the therapeutic window of JNJ-61432059, a selective negative allosteric modulator of AMPARs containing the transmembrane AMPAR regulatory protein (TARP) γ-8 subunit, with that of non-selective AMPAR antagonists.

Mechanism of Action: A Tale of Two Strategies

Non-selective AMPAR antagonists, such as perampanel, broadly inhibit AMPA receptors throughout the central nervous system.[1] This widespread action, while effective in suppressing seizure activity, can also lead to a range of dose-limiting side effects, including dizziness, somnolence, and behavioral changes, thereby narrowing their therapeutic window.[2][3]

In contrast, this compound represents a more targeted approach. It selectively modulates AMPA receptors associated with the TARP γ-8 subunit, which is predominantly expressed in brain regions implicated in seizure generation, such as the hippocampus.[4][5] This regional selectivity is hypothesized to provide a wider therapeutic window by minimizing off-target effects in other brain areas. Preclinical studies suggest that this selectivity may lead to a better safety profile compared to non-selective antagonists.

Preclinical Efficacy and Tolerability: A Quantitative Comparison

The therapeutic window of a drug is often assessed preclinically by calculating the Therapeutic Index (TI), the ratio of the toxic dose (TD50) to the effective dose (ED50). A higher TI indicates a wider margin of safety.

While direct head-to-head preclinical studies comparing this compound and non-selective AMPAR antagonists are not publicly available, we can compile and compare data from separate studies conducted in similar animal models. The following tables summarize the available preclinical data for perampanel, a widely studied non-selective AMPAR antagonist.

Table 1: Preclinical Anticonvulsant Efficacy of Perampanel in Mice

Seizure ModelEfficacy Endpoint (ED50, mg/kg)
Audiogenic Seizures0.47
Maximal Electroshock (MES)-induced Seizures1.6
Pentylenetetrazole (PTZ)-induced Seizures0.94

Table 2: Preclinical Neurotoxicity of Perampanel in Mice

TestNeurotoxicity Endpoint (TD50, mg/kg)
Rotarod Test1.8

Table 3: Calculated Therapeutic Index of Perampanel in Mice

Seizure ModelTherapeutic Index (TD50/ED50)
Audiogenic Seizures3.8
Maximal Electroshock (MES)-induced Seizures1.1
Pentylenetetrazole (PTZ)-induced Seizures1.9

Note: Data for this compound's ED50 and TD50 in comparable models are not yet publicly available to be included in these tables.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.

AMPAR_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_antagonists Pharmacological Intervention Glutamate_Vesicle Glutamate Vesicle AMPAR AMPAR Glutamate_Vesicle->AMPAR Glutamate Release Na_Ca_Influx Na+/Ca2+ Influx AMPAR->Na_Ca_Influx Opens TARP TARP γ-8 TARP->AMPAR Modulates Depolarization Depolarization Na_Ca_Influx->Depolarization Neuronal_Excitation Neuronal Excitation Depolarization->Neuronal_Excitation JNJ_61432059 This compound JNJ_61432059->TARP Selectively Modulates NonSelective_Antagonist Non-Selective Antagonist NonSelective_Antagonist->AMPAR Broadly Inhibits Experimental_Workflow cluster_efficacy Efficacy Assessment (Anticonvulsant Activity) cluster_toxicity Tolerability Assessment (Neurotoxicity) cluster_analysis Therapeutic Window Assessment MES Maximal Electroshock (MES) Seizure Model ED50 Determine ED50 MES->ED50 scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model scPTZ->ED50 TI Calculate Therapeutic Index (TI = TD50 / ED50) ED50->TI Rotarod Rotarod Test TD50 Determine TD50 Rotarod->TD50 TD50->TI

References

JNJ-61432059: A Comparative Analysis of its Effects on Wild-Type vs. Mutant TARP γ-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the effects of JNJ-61432059, a potent and selective negative allosteric modulator (NAM) of AMPA receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein gamma-8 (TARP γ-8). The focus of this guide is to delineate the differential impact of this compound on wild-type TARP γ-8 versus clinically relevant mutant forms, offering insights into its mechanism of action and the structural determinants of its activity.

Executive Summary

This compound demonstrates high potency for AMPARs co-assembled with wild-type TARP γ-8. Its mechanism of action is intricately linked to specific amino acid residues within the TARP γ-8 protein that form a distinct binding pocket. Mutations in these key residues have been shown to dramatically reduce the modulatory effects of this compound, highlighting the compound's specificity and providing a molecular basis for its targeted activity. This guide presents quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to support further research and development in this area.

Data Presentation: Quantitative Effects of this compound on Wild-Type and Mutant TARP γ-8

The following table summarizes the quantitative data on the potency of this compound on wild-type and mutant TARP γ-8, as determined by various in vitro assays.

TargetMutationAssay TypeMeasured ParameterValueFold Change vs. Wild-TypeReference
GluA1/TARP γ-8Wild-TypeNot SpecifiedpIC509.7-[1]
TARP γ-8N172AMutagenesis StudiesΔpCI50> 2> 100-fold decrease in potency[2]
TARP γ-8G209AMolecular Dynamics SimulationBinding StabilityUnstable BindingN/A[2][3]
TARP γ-2I153V, A184G (mimics γ-8 binding site)Calcium Influx AssayJNJ-55511118 SensitivityConferred SensitivityN/A[4]

Note: While a specific IC50 value for this compound on the N172A mutant is not publicly available, the ΔpCI50 of >2 for a related modulator indicates a greater than 100-fold reduction in potency, signifying the critical role of the Asn-172 residue in the binding and activity of this class of compounds. The G209A mutation was shown to disrupt the stable binding of this compound in simulations. Conversely, introducing TARP γ-8-like residues into TARP γ-2 conferred sensitivity to a TARP γ-8 selective modulator, underscoring the specificity of the binding site.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Electrophysiology Recordings

Objective: To measure the functional effects of this compound on AMPA receptor currents in the presence of wild-type or mutant TARP γ-8.

Cell Line: HEK293 cells transiently or stably expressing human GluA1 or GluA2 subunits along with either wild-type or mutant TARP γ-8.

Methodology:

  • Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are transiently transfected with plasmids encoding the desired AMPAR subunit and TARP γ-8 variant using a suitable transfection reagent.

  • Patch-Clamp Recordings: Whole-cell or outside-out patch-clamp recordings are performed 24-48 hours post-transfection.

    • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 10 EGTA, and 4 ATP-Mg, pH adjusted to 7.2 with CsOH.

  • Drug Application: this compound is applied at various concentrations to the external solution. AMPA receptor currents are elicited by rapid application of glutamate (e.g., 10 mM).

  • Data Analysis: The effect of this compound is quantified by measuring the inhibition of the peak glutamate-evoked current. IC50 values are determined by fitting the concentration-response data to a logistical equation.

Calcium Flux Assay

Objective: To assess the inhibitory activity of this compound on AMPA receptor-mediated calcium influx in a high-throughput format.

Cell Line: HEK293 cells stably expressing an AMPA receptor subunit (e.g., GluA1) and either wild-type or mutant TARP γ-8.

Methodology:

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for approximately 1 hour at 37°C.

  • Compound Addition: this compound is added to the wells at various concentrations and incubated for a predetermined period.

  • Receptor Activation and Signal Detection: Glutamate is added to the wells to activate the AMPA receptors, and the resulting change in fluorescence intensity, corresponding to calcium influx, is measured using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: The inhibitory effect of this compound is calculated as a percentage of the maximal glutamate-induced calcium influx. IC50 values are determined from the concentration-response curves.

Mandatory Visualization

Signaling Pathway of this compound Action

Mechanism of this compound Negative Allosteric Modulation AMPAR AMPAR (GluA1/2) TARP_WT Wild-Type TARP γ-8 AMPAR->TARP_WT Association TARP_Mutant Mutant TARP γ-8 (e.g., N172A) AMPAR->TARP_Mutant Association Ion_Channel_Open Ion Channel Opening AMPAR->Ion_Channel_Open Conformational Change Ion_Channel_Closed Ion Channel Remains Closed TARP_WT->Ion_Channel_Closed Negative Allosteric Modulation JNJ This compound JNJ->TARP_WT Binds to Asn-172, Val-176, Gly-209 pocket JNJ->TARP_Mutant Binding Disrupted Glutamate Glutamate Glutamate->AMPAR Binds Ca_Influx Ca²⁺ Influx (Neuronal Excitation) Ion_Channel_Open->Ca_Influx No_Ca_Influx Reduced/No Ca²⁺ Influx (Inhibition of Excitation) Ion_Channel_Closed->No_Ca_Influx

Caption: this compound binds to a specific pocket on wild-type TARP γ-8, leading to negative allosteric modulation of the associated AMPA receptor and reduced ion influx. Mutations in this binding pocket disrupt the interaction, diminishing the inhibitory effect of the compound.

Experimental Workflow for Comparative Analysis

Experimental Workflow: Comparing this compound Effects cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis constructs Generate Plasmids: - AMPAR (e.g., GluA1) - Wild-Type TARP γ-8 - Mutant TARP γ-8 (e.g., N172A) transfection Transfect HEK293 Cells constructs->transfection electrophysiology Electrophysiology (Patch-Clamp) transfection->electrophysiology calcium_assay Calcium Flux Assay (FLIPR) transfection->calcium_assay dose_response Generate Dose-Response Curves electrophysiology->dose_response calcium_assay->dose_response ic50 Calculate IC50 Values dose_response->ic50 comparison Compare Potency: Wild-Type vs. Mutant ic50->comparison

Caption: A typical experimental workflow for comparing the effects of this compound on wild-type versus mutant TARP γ-8 involves cell line preparation, functional assays, and quantitative data analysis.

References

Safety Operating Guide

Essential Guidance for the Disposal of JNJ-61432059

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the proper disposal of the research compound JNJ-61432059. Specific disposal procedures are dictated by the Safety Data Sheet (SDS) provided by the manufacturer and local, state, and federal regulations. Researchers, scientists, and drug development professionals must consult the official SDS and their institution's Environmental Health and Safety (EHS) department for definitive disposal protocols.

This compound is an orally active and selective negative modulator of the AMPA receptor associated with transmembrane AMPAR regulatory protein (TARP) γ-8.[1][2][3][4] As with any research chemical, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. While a specific, publicly available Safety Data Sheet (SDS) detailing the disposal of this compound could not be located, the following procedures outline the standard best practices for the disposal of similar research-grade chemical compounds.

General Disposal Principles for Research Chemicals

The disposal of laboratory chemicals involves a systematic approach to categorize, handle, and dispose of waste in a manner that minimizes risk. The following table summarizes the key steps and considerations:

StepActionKey Considerations
1. Consultation Review the Safety Data Sheet (SDS) and consult with your institution's EHS department.The SDS contains specific information on hazards, handling, and disposal. EHS can provide institution-specific protocols and guidance.
2. Waste Identification Characterize the waste. Is it a pure compound, a solution, or contaminated material?Proper identification is crucial for segregation and disposal. Note all components of a mixture.
3. Segregation Segregate chemical waste based on compatibility and hazard class.Avoid mixing incompatible chemicals to prevent dangerous reactions. Follow established waste stream protocols (e.g., halogenated solvents, non-halogenated solvents, solid waste).
4. Containerization Use appropriate, clearly labeled waste containers.Containers should be chemically resistant, in good condition, and have a secure lid. Labels must clearly indicate the contents and associated hazards.
5. Storage Store waste containers in a designated, safe location.The storage area should be secure, well-ventilated, and have secondary containment to prevent spills.
6. Disposal Arrange for pickup and disposal by a licensed hazardous waste contractor.Never dispose of chemical waste down the drain or in regular trash unless explicitly permitted by the SDS and EHS.

Experimental Protocols: Waste Neutralization

For some chemical waste, neutralization may be a permissible step before disposal. However, this should only be performed if explicitly stated in the SDS and approved by your institution's EHS. A general workflow for considering neutralization is provided below.

cluster_0 Waste Neutralization Decision Workflow start Identify Chemical Waste sds_review Consult Safety Data Sheet (SDS) for Neutralization Procedures start->sds_review ehs_consult Consult Institutional EHS for Approval sds_review->ehs_consult is_neutralization_allowed Is Neutralization Permitted? ehs_consult->is_neutralization_allowed perform_neutralization Perform Neutralization Following Approved Protocol is_neutralization_allowed->perform_neutralization Yes dispose_as_hazardous Dispose of as Hazardous Waste is_neutralization_allowed->dispose_as_hazardous No end_process Waste Ready for Final Disposal perform_neutralization->end_process dispose_as_hazardous->end_process cluster_1 Chemical Disposal Hierarchy sds Safety Data Sheet (SDS) institutional_policy Institutional EHS Policy sds->institutional_policy disposal_protocol Specific Disposal Protocol institutional_policy->disposal_protocol local_regulations Local & State Regulations local_regulations->institutional_policy federal_regulations Federal (EPA/RCRA) Regulations federal_regulations->local_regulations

References

Personal protective equipment for handling JNJ-61432059

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of JNJ-61432059, a potent and selective negative modulator of the AMPA receptor associated with TARP γ-8. Adherence to these guidelines is essential to ensure personnel safety and maintain a secure laboratory environment. Given the potent bioactivity of this compound, it should be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI).

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be worn at all times. Gloves must be inspected before use and changed frequently, especially after direct contact with the compound.[1]
Eye Protection Safety glasses with side shields or gogglesMust conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes and airborne particles.[1]
Respiratory Protection RespiratorFor handling powders or creating aerosols, a full-face respirator with appropriate cartridges should be used, especially if exposure limits are exceeded or irritation is experienced.[1] In a well-ventilated area or fume hood, a disposable N95 respirator may be sufficient for handling small quantities.
Body Protection Laboratory coatA buttoned lab coat must be worn to protect skin and clothing.
Impervious clothingFor larger quantities or situations with a higher risk of spillage, fire/flame resistant and impervious clothing is recommended.[1]

Operational Plan for Handling

Safe handling of this compound requires a controlled environment and strict adherence to procedural steps to minimize exposure risk.

Engineering Controls:

  • Ventilation: All handling of this compound, especially the solid form, must be conducted in a certified chemical fume hood or other ventilated enclosure.[2]

  • Safety Stations: An accessible eye wash station and safety shower must be available in the immediate work area.

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within the fume hood by lining it with absorbent, disposable material.

  • Weighing: Weigh the solid compound in a ventilated balance enclosure to prevent the generation of dust.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin immediately and thoroughly.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Compound in Ventilated Enclosure prep_workspace->weigh Proceed to handling dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Surfaces and Equipment dissolve->decontaminate After experiment dispose Dispose of Waste decontaminate->dispose wash Wash Hands Thoroughly dispose->wash

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal:

  • Solid Waste: Collect all solid waste, including unused compound and contaminated disposables (e.g., gloves, absorbent paper), in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled waste container. Do not pour down the drain.

  • Disposal Method: All waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidelines.

G cluster_collection Waste Collection cluster_disposal Disposal collect_solid Collect Solid Waste in Labeled Sealed Container store Store Waste in Designated Hazardous Waste Area collect_solid->store collect_liquid Collect Liquid Waste in Labeled Sealed Container collect_liquid->store contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs end Proper Disposal Complete contact_ehs->end start Waste Generation start->collect_solid start->collect_liquid

Caption: Procedural steps for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.